H-D-Ala-D-Ala-D-Ala-D-Ala-OH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
分子式 |
C12H22N4O5 |
|---|---|
分子量 |
302.33 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m1/s1 |
InChIキー |
ZHRZLXZJVUFLNY-WCTZXXKLSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
配列 |
AAAA |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of H-D-Ala-D-Ala-D-Ala-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of the tetrapeptide H-D-Ala-D-Ala-D-Ala-D-Ala-OH. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics and potential applications of D-amino acid-containing peptides.
Introduction and Nomenclature
This compound is a tetrapeptide composed of four D-alanine residues linked by peptide bonds.[1] The "H-" at the N-terminus signifies a free amino group, while the "-OH" at the C-terminus indicates a free carboxyl group.[1] Each "D-Ala" represents the D-enantiomer of alanine, which is the non-proteinogenic stereoisomer of the naturally occurring L-alanine.[1][2] The specific stereochemistry of the constituent amino acids imparts distinct structural and functional properties to the peptide compared to its L-alanine counterpart.
The systematic IUPAC name for this compound is (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid.[1] It belongs to a homologous series of D-alanine oligopeptides, including the dipeptide H-D-Ala-D-Ala-OH and the tripeptide H-D-Ala-D-Ala-D-Ala-OH.[1]
Physicochemical Properties
The chemical and physical properties of this compound are summarized in the table below. These values are based on calculations and estimations from the properties of its constituent amino acids and related peptides.
| Property | Value | Basis for Estimation |
| Molecular Formula | C₁₂H₂₂N₄O₅ | Calculated by adding a D-alanine residue (C₃H₅NO) to the tripeptide H-D-Ala-D-Ala-D-Ala-OH (C₉H₁₇N₃O₄).[1] |
| Molecular Weight | ~302.34 g/mol | Calculated from the molecular formula.[1] |
| Appearance | White to off-white solid | Characteristic of small peptides.[3] |
| Solubility | Water-soluble; limited solubility in organic solvents | Expected for a small, hydrophilic peptide with polar terminal groups and multiple amide bonds.[1] |
| Optical Rotation | Dextrorotatory | Due to the presence of four D-configuration chiral centers.[1] |
| pKa (Predicted) | ~3.2 (C-terminus), ~8.0 (N-terminus) | Estimated based on standard pKa values for peptide termini. |
For context, a comparison with related D-alanine peptides is provided below:
| Peptide | Molecular Formula | Molecular Weight ( g/mol ) |
| H-D-Ala-OH | C₃H₇NO₂ | 89.09 |
| H-D-Ala-D-Ala-OH | C₆H₁₂N₂O₃ | 160.17[3][4] |
| H-D-Ala-D-Ala-D-Ala-OH | C₉H₁₇N₃O₄ | 231.25[5] |
| This compound | C₁₂H₂₂N₄O₅ | ~302.34 |
Synthesis and Analytical Characterization
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for creating peptides of a defined sequence. The standard building block for this process is Fmoc-D-Ala-OH. Purification is commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirmation of the peptide's identity and purity relies on a combination of analytical techniques:
-
Mass Spectrometry (MS): To verify the correct molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure and provide information about the peptide's conformation in solution.[1]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[1]
The general workflow for the synthesis and characterization of the tetrapeptide is illustrated below.
References
The Biological Significance of D-Alanine Containing Peptides in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall is a marvel of biological engineering, providing structural integrity and protection against environmental stresses. A key component of this wall is peptidoglycan, a unique polymer composed of glycan strands cross-linked by short peptides. Within these peptides, the presence of D-amino acids, particularly D-alanine, is a hallmark of the bacterial domain, setting it apart from eukaryotes. This technical guide delves into the profound biological significance of D-alanine containing peptides, with a specific focus on the tetrapeptide stem of peptidoglycan and its critical C-terminal D-alanyl-D-alanine moiety. While the term "tetra-D-alanine" might imply a homopolymer of four D-alanine residues, the biologically crucial structure in this context is the peptidoglycan tetrapeptide, which typically has the sequence L-Ala-D-Glu-L-Lys-D-Ala. This document will explore the synthesis, function, and therapeutic targeting of these vital bacterial components.
Data Presentation: Quantitative Analysis of Molecular Interactions
The interaction between the D-Ala-D-Ala terminus of the peptidoglycan precursor and glycopeptide antibiotics like vancomycin is a cornerstone of antimicrobial therapy. The affinity of this binding is a critical determinant of antibiotic efficacy. Conversely, the evolution of resistance often involves a reduction in this binding affinity.
| Interaction | Ligand | Dissociation Constant (Kd) | Binding Affinity Change | Reference |
| Vancomycin Binding | Acyl-D-Ala-D-Ala | ~1.32 µM - 3.39 µM | - | [1] |
| Vancomycin Binding | Acyl-D-Ala-D-Lac | Reduced by ~1000-fold | High-level resistance | [2][3] |
| Vancomycin Binding | Acyl-D-Ala-D-Ser | Reduced by ~7-fold | Low-level resistance | [2] |
| Trivalent Vancomycin Derivative | Trivalent D-Ala-D-Ala derivative | ~4 x 10⁻¹⁷ M | Significantly enhanced affinity | [4] |
Table 1: Quantitative data on the binding affinities of vancomycin and its derivatives to peptidoglycan precursor analogues.
Signaling Pathways and Metabolic Networks
The synthesis of the D-alanine containing tetrapeptide is intricately linked to central bacterial metabolism. The D-alanine residues are not directly incorporated from environmental sources but are synthesized and ligated through a dedicated enzymatic pathway. Understanding this pathway is crucial for identifying novel antibiotic targets.
D-Alanine Metabolic Pathway
The production of D-alanine is a critical prerequisite for peptidoglycan synthesis. It is primarily synthesized from L-alanine by the enzyme alanine racemase. This pathway ensures a steady supply of the D-enantiomer for cell wall construction.
Caption: The metabolic pathway for the synthesis of D-alanine in bacteria.
Peptidoglycan Precursor Synthesis and Cross-linking
The tetrapeptide is assembled on the UDP-N-acetylmuramic acid (UDP-MurNAc) precursor molecule in the cytoplasm. The final two D-alanine residues are added as a dipeptide, synthesized by D-alanine:D-alanine ligase. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer, where the tetrapeptides are cross-linked.
Caption: Simplified workflow of peptidoglycan precursor synthesis and cross-linking.
Experimental Protocols
Isolation and Purification of Bacterial Peptidoglycan
This protocol outlines the general steps for isolating pure peptidoglycan sacculi from bacterial cultures, a prerequisite for detailed structural analysis.[5][6][7]
Materials:
-
Bacterial cell culture
-
Sodium dodecyl sulfate (SDS) solution (e.g., 4% w/v)
-
Pronase E solution (1 mg/mL in Tris-HCl, pH 7.2)[6]
-
Muramidase solution (e.g., mutanolysin or lysozyme)
-
Sodium phosphate buffer (50 mM, pH 4.9)[6]
-
Ultracentrifuge
-
Water bath
Procedure:
-
Cell Lysis: Harvest bacterial cells from culture by centrifugation. Resuspend the pellet in a hot SDS solution and boil to lyse the cells and solubilize membranes and cytoplasmic components.
-
Washing: Pellet the insoluble peptidoglycan sacculi by ultracentrifugation. Wash the pellet repeatedly with sterile, ultrapure water to remove all traces of SDS.
-
Protease Digestion: Resuspend the sacculi in Tris-HCl buffer and treat with activated Pronase E to digest any remaining proteins covalently attached to the peptidoglycan.[6]
-
Enzymatic Digestion: After washing away the protease, resuspend the purified sacculi in sodium phosphate buffer. Add muramidase to digest the glycan backbone into soluble muropeptide fragments.[6]
-
Reduction (Optional but Recommended): The resulting muropeptides can be reduced with sodium borohydride to prevent the formation of anomers, which can complicate chromatographic analysis.[8]
High-Performance Liquid Chromatography (HPLC) Analysis of Muropeptides
HPLC is a powerful technique for separating and quantifying the different muropeptide fragments, providing a detailed snapshot of the peptidoglycan composition.[8][9][10]
Materials:
-
Purified and digested muropeptide sample
-
HPLC system with a reverse-phase C18 column
-
Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% (v/v) TFA in acetonitrile
-
UV detector (205-214 nm)
Procedure:
-
Sample Preparation: Filter the solubilized muropeptide sample through a 0.22 µm filter to remove any particulates.
-
Chromatographic Separation:
-
Equilibrate the C18 column with Solvent A.
-
Inject the sample onto the column.
-
Elute the muropeptides using a linear gradient of Solvent B. A typical gradient might be from 0% to 50% Solvent B over 60-90 minutes.
-
Monitor the elution profile by measuring the absorbance at 205-214 nm.
-
-
Data Analysis: The retention time and peak area of each muropeptide are used for identification and quantification. Comparison with known standards or subsequent mass spectrometry analysis can confirm the identity of each peak.
Caption: A generalized workflow for the HPLC analysis of muropeptides.
Enzymatic Assay of D-alanine:D-alanine Ligase (Ddl)
This assay measures the activity of Ddl, a key enzyme in the synthesis of the D-Ala-D-Ala dipeptide and a target for the antibiotic D-cycloserine.[11][12]
Materials:
-
Purified D-alanine:D-alanine ligase
-
D-alanine solution
-
ATP solution
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microplate well or cuvette, combine the reaction buffer, D-alanine, and ATP.
-
Enzyme Addition: Initiate the reaction by adding the purified D-alanine:D-alanine ligase.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Phosphate Detection: Stop the reaction and add the phosphate detection reagent. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis during the ligation reaction.
-
Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 620-660 nm for Malachite Green). The amount of phosphate produced is directly proportional to the enzyme activity.
Conclusion
The tetrapeptide component of bacterial peptidoglycan, with its essential D-alanine residues, represents a critical nexus of bacterial physiology and a prime target for antimicrobial intervention. The unique presence of D-amino acids in this structure provides a selective vulnerability that has been successfully exploited by antibiotics for decades. A thorough understanding of the biosynthesis, structure, and molecular interactions of these D-alanine containing peptides, facilitated by the experimental approaches outlined in this guide, is paramount for the continued development of novel therapeutics to combat the growing threat of antibiotic resistance. The quantitative data on binding affinities and the detailed metabolic and synthetic pathways provide a solid foundation for rational drug design and the exploration of new enzymatic targets within this vital bacterial process.
References
- 1. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 12. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]
The Unseen Chiral Switch: A Technical Guide to the Natural Occurrence of D-Amino Acid Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The central dogma of molecular biology dictates that the proteome is constructed from a canonical set of 20 L-amino acids. However, a fascinating and functionally significant deviation from this rule exists in the form of D-amino acid-containing peptides (DAACPs). Once considered biological oddities, it is now evident that these peptides are widespread across the animal kingdom and play crucial roles in a variety of physiological processes. This technical guide provides an in-depth exploration of the natural occurrence of DAACPs, their biosynthesis, and their diverse biological functions. We present quantitative data, detailed experimental protocols for their identification and characterization, and visualizations of their signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
The incorporation of D-amino acids is a post-translational modification that dramatically alters the properties of a peptide. This chiral switch can confer resistance to proteolysis, thereby increasing the peptide's half-life, and can also modulate its binding affinity and efficacy for its target receptor.[1][2] These unique characteristics make DAACPs attractive candidates for therapeutic development.
Naturally Occurring D-Amino Acid-Containing Peptides: A Quantitative Overview
A diverse array of DAACPs has been isolated from various animal species, ranging from amphibians and crustaceans to spiders and mollusks.[2][3] These peptides exhibit a wide range of biological activities, including potent opioid agonism and hormonal regulation. The following tables summarize key quantitative data for some of the most well-characterized naturally occurring DAACPs.
| Peptide | D-Amino Acid | Source Organism | Concentration / Potency | Biological Function | Reference(s) |
| Dermorphin | D-Alanine | Phyllomedusa sauvagei (Waxy monkey tree frog) | 30-40 times more potent than morphine | Potent and selective µ-opioid receptor agonist | [4][5] |
| Dermenkephalin | D-Methionine | Phyllomedusa sauvagei (Waxy monkey tree frog) | 2.4 µg/g dry skin | High-affinity and selective δ-opioid receptor agonist | [6] |
| Deltorphin I & II | D-Alanine | Phyllomedusa species | High affinity for δ-opioid receptors | Highly selective δ-opioid receptor agonists | [1] |
| Crustacean Hyperglycemic Hormone (CHH) | D-Phenylalanine | Homarus americanus (American lobster) | Increased hyperglycemic response amplitude (10x higher for D-Phe³-CHH) | Regulation of blood glucose levels and molting | [7][8] |
Experimental Protocols for the Identification and Characterization of D-Amino Acid-Containing Peptides
The identification and characterization of DAACPs require specialized analytical techniques to determine the presence and position of the D-amino acid residue. The identical mass of L- and D-amino acid enantiomers makes their differentiation by standard mass spectrometry challenging.[9][10] Below are detailed methodologies for key experiments.
Chiral Separation of Amino Acids by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the general steps for separating D- and L-amino acid enantiomers from a hydrolyzed peptide sample using a chiral stationary phase.
a. Peptide Hydrolysis:
-
Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Alternatively, for a method that can distinguish between naturally occurring D-amino acids and those formed by racemization during hydrolysis, use deuterated acid (e.g., DCl in D₂O). Amino acids that undergo racemization during hydrolysis will incorporate deuterium, resulting in a +1 Da mass shift that can be detected by mass spectrometry.[11]
-
Dry the hydrolysate completely under vacuum.
b. Derivatization (Optional but often recommended for improved separation and detection):
-
Derivatize the amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), or with a fluorescent tag like 9-fluorenylmethyl chloroformate (FMOC).[12][13]
-
The derivatization creates diastereomers that can be separated on a standard reverse-phase HPLC column.
c. HPLC Analysis:
-
Column: Utilize a chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CHIROBIOTIC T).[14]
-
Mobile Phase: A common mobile phase system for underivatized amino acids is a gradient of water, methanol, and formic acid.[14] For derivatized amino acids, a standard reversed-phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is typically used.
-
Detection: Use a UV-Vis or fluorescence detector, depending on the derivatization agent used.
-
Standard Comparison: Run standards of the corresponding D- and L-amino acids to determine the retention times for each enantiomer.
Mass Spectrometry for D-Amino Acid-Containing Peptide Analysis
Mass spectrometry (MS) is a crucial tool for peptide sequencing and characterization. While standard MS cannot differentiate between enantiomers, tandem MS (MS/MS) can sometimes provide clues to the presence of a D-amino acid.
a. Sample Preparation:
-
Purify the peptide of interest using reversed-phase HPLC.
-
Determine the peptide's mass using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
b. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Fragment the peptide using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[15][16]
-
The presence of a D-amino acid can sometimes lead to altered fragmentation patterns or fragment ion intensities compared to the all-L-amino acid counterpart.[15][16]
-
This effect is sequence-dependent and often more pronounced when the D-amino acid is near the N-terminus.[16]
-
Compare the fragmentation pattern of the natural peptide with that of synthetic all-L and D-amino acid-containing standards to confirm the presence and position of the D-amino acid.
Enzymatic Methods for D-Amino Acid Identification
Enzymatic assays can provide a straightforward method for detecting the presence of a D-amino acid in a peptide.
a. Aminopeptidase Digestion:
-
Aminopeptidases, such as aminopeptidase M, sequentially cleave amino acids from the N-terminus of a peptide.[17]
-
These enzymes are stereospecific and will not cleave a D-amino acid residue.
-
Incubate the peptide with aminopeptidase M.
-
Analyze the reaction products by mass spectrometry. If the digestion stops at a particular residue, it is indicative of the presence of a D-amino acid at that position.[17]
b. D-Amino Acid Oxidase Assay:
-
D-amino acid oxidase is an enzyme that specifically oxidizes D-amino acids.[17]
-
Hydrolyze the peptide to its constituent amino acids.
-
Incubate the hydrolysate with D-amino acid oxidase.
-
The presence of D-amino acids can be detected by monitoring the consumption of oxygen or the production of hydrogen peroxide.[17]
Signaling Pathways of D-Amino Acid-Containing Peptides
DAACPs exert their biological effects by interacting with specific receptors and initiating intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the signaling pathways of two well-studied classes of DAACPs.
References
- 1. Opioid peptides from frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-amino acids in animal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Amino Acids in Peptides from Animals, Including Human: Occurrence, Structure, Bioactivity and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dermorphin - Wikipedia [en.wikipedia.org]
- 5. Dermorphins, opioid peptides from amphibian skin, act on opioid receptors of mouse neuroblastoma x rat glioma hybrid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of dermenkephalin from amphibian skin, a high-affinity delta-selective opioid heptapeptide containing a D-amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Crustacean Hyperglycemic Hormone Superfamily: Progress Made in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Crustacean Hyperglycemic Hormone Superfamily: Progress Made in the Past Decade [frontiersin.org]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 11. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Interactions with D-Alanine Peptides: A Technical Guide for Researchers and Drug Development Professionals
Abstract
D-alanine (D-Ala) containing peptides are fundamental components of the bacterial cell wall, playing a critical role in its structural integrity. The enzymes that synthesize, modify, and degrade these peptides are essential for bacterial survival and represent key targets for antimicrobial agents. This technical guide provides an in-depth analysis of the core enzymatic interactions with D-alanine peptides, focusing on their biochemical mechanisms, kinetic properties, and roles in both physiological processes and antibiotic resistance. Detailed experimental protocols for studying these interactions and visualizations of key signaling pathways are provided to support researchers and drug development professionals in this critical field.
Introduction
The bacterial cell wall is a unique and essential organelle that provides structural support and protection from osmotic lysis. A key component of the cell wall in most bacteria is peptidoglycan, a polymer consisting of glycan strands cross-linked by short peptides. These peptides characteristically contain D-amino acids, with D-alanine being the most prominent. The terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a crucial substrate for the transpeptidation reactions that create the cross-links, providing the cell wall with its rigid structure.[1]
The enzymes involved in the metabolism of D-alanine peptides are central to bacterial physiology and are the targets of many important antibiotics. Understanding the intricate interactions between these enzymes and their D-alanine peptide substrates is therefore of paramount importance for the development of new therapeutic strategies to combat bacterial infections, particularly in the face of rising antibiotic resistance. This guide will delve into the key enzymes that interact with D-alanine peptides, their mechanisms of action, and their significance in drug development.
Key Enzymes and Their Interactions with D-Alanine Peptides
A number of key enzymes are involved in the lifecycle of D-alanine peptides, from the synthesis of D-alanine itself to the final cross-linking of the peptidoglycan.
Alanine Racemase (Alr)
Alanine racemase is a ubiquitous bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[2][3] This provides the essential precursor for the synthesis of D-Ala-D-Ala dipeptides. The enzyme utilizes a pyridoxal 5'-phosphate (PLP) cofactor in its catalytic mechanism.[2][4] Due to its absence in humans, alanine racemase is an attractive target for the development of novel antibacterial drugs.[5][6]
D-alanine-D-alanine Ligase (Ddl)
D-alanine-D-alanine ligase is a crucial enzyme in the cytoplasmic stage of peptidoglycan synthesis. It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide.[7] This dipeptide is subsequently added to the UDP-N-acetylmuramic acid (UDP-MurNAc) precursor.
DD-Transpeptidases (Penicillin-Binding Proteins - PBPs)
DD-transpeptidases, also known as penicillin-binding proteins (PBPs), are membrane-bound enzymes that catalyze the final step of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains.[8] They recognize the D-Ala-D-Ala terminus of a donor peptide, cleave the terminal D-alanine, and form a new peptide bond with an acceptor peptide on a neighboring glycan strand.[8] This cross-linking reaction is the primary target of β-lactam antibiotics like penicillin.[8]
DD-Carboxypeptidases
DD-carboxypeptidases are also penicillin-binding proteins that cleave the terminal D-alanine from the pentapeptide side chains of peptidoglycan precursors.[9] This action can regulate the extent of cross-linking in the cell wall and is also involved in peptidoglycan recycling.[10]
Vancomycin Resistance Enzymes (VanA, VanH, VanX)
In vancomycin-resistant enterococci (VRE), a cluster of genes (the van operon) confers resistance by altering the peptidoglycan precursor.[11][12]
-
VanH: A dehydrogenase that reduces pyruvate to D-lactate (D-Lac).
-
VanA: A ligase that synthesizes the depsipeptide D-Ala-D-Lac instead of D-Ala-D-Ala.[11][13] This substitution dramatically reduces the binding affinity of vancomycin to the cell wall precursor.[11][14]
-
VanX: A DD-dipeptidase that specifically hydrolyzes any remaining D-Ala-D-Ala, preventing its incorporation into the cell wall and ensuring a high level of resistance.[15]
D-amino Acid Oxidase (DAO)
D-amino acid oxidase is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-alanine, to their corresponding α-keto acids. While not directly involved in peptidoglycan synthesis, it plays a role in D-alanine metabolism and has been explored for various biotechnological applications.
Quantitative Data on Enzymatic Interactions
The kinetic parameters of these enzymes provide crucial insights into their efficiency and substrate specificity. The following tables summarize available quantitative data for key enzymes interacting with D-alanine and related substrates.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Alanine Racemase | Streptococcus iniae | L-Alanine | 33.11 | 40.4 | 1.22 x 103 | [2] |
| Streptococcus iniae | D-Alanine | 14.36 | 16.1 | 1.12 x 103 | [2] | |
| Mycobacterium tuberculosis | D-Alanine | 0.700 (at pH 9.0) | 1.63 (at pH 10.0) | 2.33 x 103 (at pH 9.1) | ||
| VanA Ligase | Enterococcus faecium | D-Ala (deprotonated) | 0.66 | 9.17 | 1.39 x 104 | [6][12] |
| Enterococcus faecium | D-Lactate | 0.69 | 0.53 | 7.68 x 102 | [6][12] | |
| Enterococcus faecium | D-Ala (protonated) | 210 | - | - | [6][12] | |
| VanX Dipeptidase | Enterococcus faecium (Zn2+-form) | L-alanine-p-nitroanilide | 0.7 | 0.080 | 114 | |
| Enterococcus faecium (Co2+-form) | L-alanine-p-nitroanilide | 0.3 | 0.028 | 93 | ||
| DD-Transpeptidase | Actinoplanes utahensis (MutE) | Bz-(D)-Alas-Gly | - | - | 69 | [11] |
| D-Amino Acid Oxidase | Hog Kidney | D-Alanine | - | - | - | [4] |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (e.g., pH, temperature, buffer composition). The data presented here are for comparative purposes.
Signaling Pathways and Regulatory Networks
The enzymatic activities related to D-alanine peptides are tightly regulated and integrated into complex cellular pathways.
Peptidoglycan Biosynthesis
The synthesis of peptidoglycan is a multi-step process that begins in the cytoplasm, proceeds at the cell membrane, and is completed in the periplasm (in Gram-negative bacteria) or extracellular space (in Gram-positive bacteria).
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DD-Transpeptidase - Wikipedia [en.wikipedia.org]
- 5. Substrate specificity of bacterial DD-peptidases (penicillin-binding proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Active-site-serine D-alanyl-D-alanine-cleaving-peptidase-catalysed acyl-transfer reactions. Procedures for studying the penicillin-binding proteins of bacterial plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal Structures of Complexes of Bacterial DD-Peptidases with Peptidoglycan-mimetic Ligands: The Substrate Specificity Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Active-site-serine D-alanyl-D-alanine-cleaving-peptidase-catalysed acyl-transfer reactions. Procedures for studying the penicillin-binding proteins of bacterial plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The D-Ala-D-Ala Terminus: A Linchpin in Peptidoglycan Synthesis and a Prime Antibiotic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress and maintaining its shape. Peptidoglycan, a unique and essential polymer, forms the backbone of this protective layer. Central to the synthesis and cross-linking of peptidoglycan is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursor, a molecular motif that serves as both a critical substrate for key enzymatic reactions and a primary target for several classes of life-saving antibiotics. This technical guide provides a comprehensive overview of the function of the D-Ala-D-Ala terminus in peptidoglycan synthesis, detailing the enzymatic processes it governs, its role as a focal point for antibiotic action, and the experimental methodologies used to investigate these interactions.
The Central Role of D-Ala-D-Ala in Peptidoglycan Biosynthesis
The journey of the D-Ala-D-Ala motif begins in the cytoplasm and culminates in the periplasmic space where it is integral to the final architecture of the cell wall.
Cytoplasmic Synthesis of the UDP-MurNAc-pentapeptide Precursor
The synthesis of the peptidoglycan precursor, Lipid II, is a multi-step process that initiates in the cytoplasm.[1][2][3] A key step is the formation of the UDP-MurNAc-pentapeptide, which involves the sequential addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc). The final step in the assembly of this pentapeptide is the addition of the D-Ala-D-Ala dipeptide, which is itself synthesized by the D-Ala-D-Ala ligase enzyme.[4] This dipeptide is added to the UDP-MurNAc-tripeptide (L-Ala-γ-D-Glu-meso-diaminopimelic acid or L-Lys) by the MurF ligase, completing the pentapeptide chain.[3][5]
Formation of Lipid II and Translocation across the Cytoplasmic Membrane
The completed UDP-MurNAc-pentapeptide is then attached to the lipid carrier undecaprenyl phosphate (C55-P) at the inner leaflet of the cytoplasmic membrane by the enzyme MraY, forming Lipid I.[6][7] Subsequently, MurG adds a molecule of N-acetylglucosamine (GlcNAc) to Lipid I, yielding the final peptidoglycan precursor, Lipid II.[6][7] Lipid II, with its crucial D-Ala-D-Ala terminus, is then translocated across the cytoplasmic membrane to the periplasmic space by a flippase, likely MurJ.[7]
The D-Ala-D-Ala Terminus in Peptidoglycan Cross-linking
In the periplasm, the D-Ala-D-Ala terminus of Lipid II is the critical substrate for transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which catalyze the final step in peptidoglycan synthesis: the formation of peptide cross-links that provide the cell wall with its characteristic strength and rigidity.[8][9][10]
Transpeptidation Reaction
The transpeptidation reaction involves the formation of a peptide bond between the penultimate D-alanine residue (at position 4) of one pentapeptide stem and the free amino group of a diaminopimelic acid or L-lysine residue (at position 3) of an adjacent pentapeptide stem.[11] This reaction is catalyzed by the transpeptidase domain of PBPs and results in the cleavage and release of the terminal D-alanine residue.[11][12] The D-Ala-D-Ala terminus is thus essential for the recognition and catalytic activity of these enzymes.[9]
Carboxypeptidation Reaction
In addition to transpeptidation, the D-Ala-D-Ala terminus can also be a substrate for DD-carboxypeptidases. These enzymes hydrolyze the terminal D-alanine residue from the pentapeptide stem without forming a cross-link.[13][14] This process is thought to regulate the extent of cross-linking within the peptidoglycan meshwork.[14]
The D-Ala-D-Ala Terminus as a Key Antibiotic Target
The indispensable role of the D-Ala-D-Ala terminus in peptidoglycan synthesis makes it an ideal target for antibiotics. Several major classes of antibiotics exert their bactericidal effects by interfering with processes involving this dipeptide.
Glycopeptide Antibiotics: The Vancomycin Paradigm
Vancomycin, a glycopeptide antibiotic, functions by directly binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor, Lipid II.[15][16][17] This binding occurs through the formation of five hydrogen bonds between the vancomycin molecule and the dipeptide.[16][18] By sequestering the D-Ala-D-Ala terminus, vancomycin sterically hinders both the transglycosylation and transpeptidation steps of cell wall synthesis, leading to the accumulation of peptidoglycan precursors and ultimately cell lysis.[15][17][19]
Resistance to vancomycin in bacteria such as vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA) arises from the modification of the D-Ala-D-Ala terminus to D-Ala-D-Lactate (D-Ala-D-Lac) or D-Ala-D-Serine (D-Ala-D-Ser).[20][21][22] The substitution of the terminal D-alanine with D-lactate results in the loss of a crucial hydrogen bond and introduces electrostatic repulsion, leading to a 1000-fold reduction in vancomycin's binding affinity.[20][23] The change to D-Ala-D-Ser has a more modest effect, reducing the binding affinity by approximately seven-fold.[23]
β-Lactam Antibiotics: Mimicking the Substrate
β-lactam antibiotics, including penicillins and cephalosporins, are structural analogs of the D-Ala-D-Ala dipeptide.[4][24] This structural mimicry allows them to bind to the active site of PBPs.[24][25] Upon binding, the β-lactam ring is cleaved, and a stable, covalent acyl-enzyme intermediate is formed, which inactivates the PBP.[24][26] This inactivation prevents the cross-linking of peptidoglycan, weakening the cell wall and leading to bacterial death.[27]
Quantitative Data on D-Ala-D-Ala Interactions
The following tables summarize key quantitative data related to the interactions involving the D-Ala-D-Ala terminus.
Table 1: Vancomycin Binding Affinities
| Ligand | Dissociation Constant (Kd) | Fold Change vs. D-Ala-D-Ala | Reference(s) |
| Trivalent D-Ala-D-Ala derivative | ~4 x 10-17 M | - | [17] |
| D-Ala-D-Ala | Micromolar (µM) range | 1 | [5][25] |
| D-Ala-D-Lac | Millimolar (mM) range | ~1000-fold decrease | [5][23][25] |
| D-Ala-D-Ser | - | ~7-fold decrease | [23] |
Table 2: Vancomycin Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus
| S. aureus Strain Type | Vancomycin MIC (µg/mL) | Interpretation | Reference(s) |
| Vancomycin-Susceptible S. aureus (VSSA) | ≤ 2 | Susceptible | [6][7] |
| Vancomycin-Intermediate S. aureus (VISA) | 4 - 8 | Intermediate | [6][7] |
| Vancomycin-Resistant S. aureus (VRSA) | ≥ 16 | Resistant | [7] |
| MRSA (various clinical isolates) | 0.5 - 2 | Generally Susceptible | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the D-Ala-D-Ala terminus and its interactions. Below are outlines of key experimental protocols.
In Vitro Peptidoglycan Synthesis Assay
This assay monitors the simultaneous activities of peptidoglycan glycosyltransferases and transpeptidases.
Methodology:
-
Substrate Preparation: Synthesize radiolabeled Lipid II precursor.[15]
-
Enzyme Source: Use purified bifunctional class A penicillin-binding proteins.[15]
-
Reaction: Incubate the radiolabeled Lipid II with the enzyme in an appropriate buffer.
-
Product Separation: Separate the reaction products using high-pressure liquid chromatography (HPLC).[15]
-
Quantification: Quantify the radiolabeled peptidoglycan products using flow-through scintillation counting.[15]
DD-Carboxypeptidase Activity Assay (Fluorometric)
This assay measures the activity of DD-carboxypeptidases by detecting the release of D-alanine.
Methodology:
-
Substrate: Use a synthetic peptide with a D-Ala-D-Ala terminus (e.g., X-D-alanyl-D-alanine).[16]
-
Enzyme Source: Use purified DD-carboxypeptidase.
-
Reaction: Incubate the substrate with the enzyme. The enzyme will cleave the terminal D-alanine.
-
Detection: React the released D-alanine with o-phthaldialdehyde to form a highly fluorescent adduct.[16]
-
Quantification: Measure the fluorescence to determine the amount of D-alanine released and thereby the enzyme activity.[16]
Transpeptidase Activity Assay
This assay measures the cross-linking activity of PBPs.
Methodology:
-
Substrate: Utilize a synthetic thioester analog of the cell wall stem peptide (e.g., S2d) or native Lipid II.[24][28]
-
Reaction: Incubate the substrate with the enzyme.
-
Detection: Monitor the hydrolysis of the thioester substrate spectrophotometrically or analyze the formation of cross-linked products from Lipid II by LC/MS.[24][28]
-
Inhibition Studies: To assess the potency of β-lactams, pre-incubate the PBP with the antibiotic before adding the substrate and measure the residual transpeptidase activity.[28]
Antibiotic Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium.
-
Serial Dilution: Prepare a series of twofold dilutions of the antibiotic in a multi-well plate containing growth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[29]
Conclusion and Future Directions
The D-Ala-D-Ala terminus of the peptidoglycan precursor is a cornerstone of bacterial cell wall synthesis. Its critical functions in transpeptidation and as a regulatory point for carboxypeptidases underscore its importance for bacterial viability. This very essentiality has made it a highly successful target for some of our most important antibiotics. However, the rise of antibiotic resistance, exemplified by the modification of this terminus in vancomycin-resistant strains, highlights the ongoing evolutionary battle between bacteria and antimicrobial agents.
For researchers and drug development professionals, a deep understanding of the enzymatic reactions involving the D-Ala-D-Ala terminus, the mechanisms of antibiotic action, and the molecular basis of resistance is crucial. The development of novel therapeutic strategies will depend on our ability to exploit this critical vulnerability in the bacterial cell wall, perhaps by designing new molecules that can bind to the altered termini or by inhibiting the enzymes that synthesize these modified precursors. The experimental approaches outlined in this guide provide the foundational tools for these future investigations, paving the way for the next generation of antibiotics to combat the growing threat of resistant pathogens.
References
- 1. Structural and kinetic analyses of penicillin-binding protein 4 (PBP4)-mediated antibiotic resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro Studies of Peptidoglycan Binding and Hydrolysis by the Bacillus anthracis Germination-Specific Lytic Enzyme SleB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recognition of Peptidoglycan Fragments by the Transpeptidase PBP4 From Staphylococcus aureus [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Features of L,D-Transpeptidase Inactivation Critical for β-Lactam Antibacterial Activity | PLOS One [journals.plos.org]
- 12. Lipid Intermediates in the Biosynthesis of Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Streptomyces R61 DD-carboxypeptidase: hydrolysis of X-D-alanyl-D-alanine peptides measured by a fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. jmb.tums.ac.ir [jmb.tums.ac.ir]
- 21. academic.oup.com [academic.oup.com]
- 22. PBP Isolation and DD-Carboxypeptidase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification, Purification, and Characterization of Transpeptidase and Glycosyltransferase Domains of Streptococcus pneumoniae Penicillin-Binding Protein 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. A Computational Evaluation of the Mechanism of Penicillin-Binding Protein Catalyzed Cross-linking of the Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of H-D-Ala-D-Ala-D-Ala-D-Ala-OH and H-L-Ala-L-Ala-L-Ala-L-Ala-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of the chemical, physical, and biological properties of two stereoisomeric tetrapeptides: H-D-Ala-D-Ala-D-Ala-D-Ala-OH (a tetrapeptide of D-alanine) and H-L-Ala-L-Ala-L-Ala-L-Ala-OH (a tetrapeptide of L-alanine). The chirality of the constituent amino acids imparts distinct characteristics to these molecules, influencing their structure, stability, and biological function. This document details their synthesis and purification, compares their physicochemical properties, and explores their divergent roles in biological systems, with a particular focus on the significance of the D-alanine tetrapeptide in bacterial cell wall structure and antibiotic resistance. Detailed experimental protocols and workflow diagrams are provided to facilitate further research and application in drug development.
Introduction
Chirality is a fundamental property in molecular biology, where the stereochemistry of a molecule can dictate its biological activity. The L-amino acids are the canonical building blocks of proteins in most living organisms. Peptides and proteins composed of their D-enantiomers are rare in nature but exhibit unique properties, most notably resistance to proteolytic degradation.[1] This guide focuses on the comparison of two homologous tetrapeptides, this compound and H-L-Ala-L-Ala-L-Ala-L-Ala-OH, to highlight the profound impact of stereochemistry on their structure and function.
The D-alanine-containing peptide is of significant interest due to its integral role in the peptidoglycan of bacterial cell walls, serving as the target for glycopeptide antibiotics like vancomycin.[2][3] In contrast, the L-alanine tetrapeptide, while not as extensively studied for a specific biological role, can serve as a model for understanding the behavior of L-oligopeptides and has potential applications in various biochemical studies.[4][5]
Physicochemical Properties
The stereochemistry of the alanine residues influences the macroscopic properties of the tetrapeptides. While many fundamental properties are similar due to the identical chemical composition, differences in their three-dimensional structure can lead to variations in properties such as solubility and melting point. The following table summarizes key physicochemical properties, with some values estimated based on data for the constituent amino acids and related poly-alanine structures.
| Property | This compound | H-L-Ala-L-Ala-L-Ala-L-Ala-OH | Reference(s) |
| Molecular Formula | C12H22N4O5 | C12H22N4O5 | [6] |
| Molar Mass | 302.33 g/mol | 302.33 g/mol | [6] |
| Melting Point | ~289-291°C (decomposes) (estimated from D-Alanine) | ~314.5 °C (decomposes) (estimated from L-Alanine) | [7][8] |
| Solubility in Water | High (estimated from D-Alanine: 164 g/L at 25°C) | High (estimated from L-Alanine: 167.2 g/L at 25°C) | [9][10][11][12] |
| Isoelectric Point (pI) | ~6.0 (estimated from D-Alanine) | ~6.0 (estimated from L-Alanine) | [8] |
Structural Properties
The chirality of the amino acid residues dictates the secondary structure preferences of the peptides. Both tetra-L-alanine and tetra-D-alanine can adopt β-sheet conformations in the solid state.[13][14]
-
H-L-Ala-L-Ala-L-Ala-L-Ala-OH: In solution, L-alanine oligopeptides can exist in a random coil conformation but have a propensity to form α-helical or β-sheet structures depending on the environment and peptide length.[15]
-
This compound: D-amino acid containing peptides can also form stable secondary structures, including left-handed α-helices, which are mirror images of the right-handed α-helices formed by L-peptides.
Circular dichroism (CD) spectroscopy is a key technique to study the secondary structure of these peptides in solution. A typical CD spectrum for an L-peptide with a right-handed α-helical structure will show characteristic negative bands around 222 nm and 208 nm and a positive band around 193 nm. The D-tetrapeptide, if it forms a left-handed α-helix, would be expected to show a mirror-image spectrum.
Biological Activity and Significance
The most striking difference between the two tetrapeptides lies in their biological roles and interactions.
This compound: A Key Player in Bacterial Cell Walls and Antibiotic Resistance
The D-Ala-D-Ala dipeptide terminus is a crucial component of the peptidoglycan precursors in the cell walls of many bacteria.[2] The tetrapeptide this compound represents an extended version of this motif.
-
Vancomycin Resistance: Bacteria have evolved resistance mechanisms to vancomycin, most notably through the VanA-type resistance. This involves a cluster of genes (vanHAX) that modify the peptidoglycan precursor by replacing the terminal D-Ala with D-Lactate (D-Lac), forming D-Ala-D-Lac.[2][18] This single atom substitution (oxygen for nitrogen) reduces the binding affinity of vancomycin by approximately 1000-fold, rendering the antibiotic ineffective.[19]
H-L-Ala-L-Ala-L-Ala-L-Ala-OH: Proteolytic Susceptibility and Potential Biological Effects
-
Enzymatic Degradation: Peptides composed of L-amino acids are generally susceptible to degradation by proteases present in biological systems. In contrast, peptides containing D-amino acids are highly resistant to proteolysis, leading to a significantly longer in vivo half-life.[1]
-
Immunogenicity: Peptides composed entirely of D-amino acids are generally considered to be less immunogenic than their L-counterparts.[1] This is because they are poorly processed and presented by antigen-presenting cells.
-
Cellular Uptake: The cellular uptake of D- and L-peptides can vary depending on the cell type and the specific peptide sequence. In some cases, L-peptides are taken up more efficiently.[20]
-
Biological Activity: Some studies have shown that L-alanine oligopeptides can stimulate chloride secretion in the mammalian large intestine, suggesting a potential role in modulating intestinal transport functions.[4] L-alanine supplementation has also been investigated for its potential to reduce protein degradation and muscle breakdown.[5]
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Both tetrapeptides can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-D-Ala-OH or Fmoc-L-Ala-OH
-
Rink Amide resin
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
-
Washing solvent: DMF, DCM (dichloromethane)
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (D- or L-Ala) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow to react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each of the subsequent three alanine residues.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide.
Peptide Purification: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
Reversed-phase HPLC system with a C18 column.
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Protocol:
-
Dissolve the lyophilized crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 220 nm.
-
Collect the fractions corresponding to the major peak.
-
Confirm the purity and identity of the collected fractions by mass spectrometry.
-
Pool the pure fractions and lyophilize.
Structural Analysis: NMR and Circular Dichroism
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified peptide in a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Acquire 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) to confirm the amino acid sequence and obtain structural information. For solid-state NMR, specific techniques are required to analyze the β-sheet structure.[13][14]
Circular Dichroism (CD) Spectroscopy:
-
Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer).
-
Record the CD spectrum from approximately 190 to 260 nm.
-
Analyze the spectrum to determine the secondary structure content of the peptide in solution.
Biological Assays
Enzymatic Degradation Assay:
-
Incubate the tetrapeptide with a protease solution (e.g., trypsin, chymotrypsin, or cell lysate) at 37°C.
-
Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the enzymatic reaction by adding a quenching agent (e.g., acid).
-
Analyze the samples by HPLC or LC-MS to quantify the amount of remaining intact peptide.[21][22]
Vancomycin Binding Assay (for this compound):
-
Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to determine the binding affinity (Kd) of vancomycin to the D-tetrapeptide.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis, purification, and characterization of tetra-alanine peptides.
Vancomycin Resistance Signaling Pathway (VanA-type)
Caption: Simplified signaling pathway for VanA-type vancomycin resistance.
Conclusion
The comparative analysis of this compound and H-L-Ala-L-Ala-L-Ala-L-Ala-OH underscores the critical role of stereochemistry in determining the properties and biological functions of peptides. The D-enantiomer's resistance to proteolysis and its central role in bacterial cell wall architecture make it a key molecule in the study of antibiotic action and resistance. Conversely, the L-enantiomer, while susceptible to enzymatic degradation, serves as a valuable model for understanding the behavior of naturally occurring oligopeptides. The provided experimental frameworks offer a starting point for researchers to further investigate these fascinating molecules and harness their unique properties for applications in drug discovery and biotechnology.
References
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stimulation of Cl(-) secretion by L-alanine oligopeptides in the mammalian large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-alanine supplementation in Pompe disease (IOPD): a potential therapeutic implementation for patients on ERT? A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. L-丙氨酸 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 8. D- Alanine | 338-69-2 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]
- 9. Alanine - Wikipedia [en.wikipedia.org]
- 10. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. ir.uitm.edu.my [ir.uitm.edu.my]
- 13. Parallel β-Sheet Structure of Alanine Tetrapeptide in the Solid State As Studied by Solid-State NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Tetra-D-alanine Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of tetra-D-alanine peptides, focusing on their solubility and stability. Understanding these characteristics is paramount for the successful design, formulation, and application of peptide-based therapeutics and research tools. The inclusion of D-amino acids, such as D-alanine, significantly influences these properties, often conferring advantages in stability against enzymatic degradation.
Solubility of Tetra-D-alanine
Factors Influencing Solubility
The solubility of tetra-D-alanine is governed by several factors:
-
Amino Acid Composition: D-alanine is a small, non-polar amino acid. Peptides composed entirely of alanine residues are generally hydrophobic.[1] However, short peptides of less than five or six residues, like tetra-alanine, are often soluble in aqueous solutions.[2][3]
-
pH and Charge: The overall charge of a peptide, which is pH-dependent, significantly impacts its solubility.[2] Tetra-D-alanine possesses a free N-terminal amine group and a free C-terminal carboxyl group.
-
To determine the net charge, a value of +1 is assigned to the N-terminal amine and -1 to the C-terminal carboxyl group.[4][5][6] At neutral pH, the net charge is therefore close to zero, making it a neutral peptide.
-
In acidic solutions (low pH), the carboxyl group is protonated (neutral), and the amine group is protonated (+1), resulting in a net positive charge, which can enhance solubility in acidic buffers.[5]
-
In basic solutions (high pH), the carboxyl group is deprotonated (-1), and the amine group is neutral, resulting in a net negative charge, which can improve solubility in basic buffers.[5]
-
-
Aggregation: Peptides with a high content of hydrophobic residues can be prone to aggregation, which reduces solubility. While alanine has hydrophobic character, the short length of tetra-D-alanine mitigates this tendency compared to longer poly-alanine sequences.
Quantitative Solubility Data
Direct quantitative solubility data for tetra-D-alanine is not extensively published. However, the solubility of its constituent, D-alanine, provides a useful reference.
| Compound | Solvent | Temperature (°C) | Solubility |
| D-alanine | Water | 25 | 165,000 mg/L (165.0 mg/mL) |
| D-alanine | Water | Not Specified | 120 mg/mL (requires ultrasonic) |
| D-alanine | PBS | Not Specified | 50 mg/mL |
| D-alanine | DMSO | Not Specified | Insoluble |
| D-alanine | Ethanol | Not Specified | Insoluble |
Data sourced from PubChem and commercial suppliers.[1][7][8]
It is important to note that the solubility of the tetrapeptide will differ from the free amino acid due to the formation of peptide bonds and the increased molecular weight. Empirical testing is crucial to determine the precise solubility of tetra-D-alanine in a specific buffer system.
Stability of Tetra-D-alanine
Peptide stability is a major consideration in the development of therapeutics, as degradation can lead to loss of efficacy and the formation of potentially immunogenic fragments. The incorporation of D-amino acids is a well-established strategy to enhance peptide stability.
Key Factors in Stability
-
Enzymatic Degradation: The primary advantage of D-amino acid-containing peptides is their resistance to proteolysis.[9] Proteases, the enzymes that cleave peptide bonds, are stereospecific and primarily recognize L-amino acids. The presence of D-alanine renders the peptide bonds of tetra-D-alanine highly resistant to cleavage by common proteases.
-
Chemical Stability: The stability of lyophilized peptides is generally high when stored properly.[10] In solution, chemical degradation pathways such as hydrolysis can occur, although this is typically a slower process for short, stable peptides like tetra-D-alanine under standard conditions.[11] Peptides should ideally be stored as a lyophilized powder at -20°C or -80°C for long-term stability.[10]
Quantitative Stability Data
Specific kinetic data on the degradation of tetra-D-alanine is not widely available. However, studies on other D-amino acid-substituted peptides demonstrate significantly increased half-lives in biological media compared to their L-amino acid counterparts. For instance, a study on the antimicrobial peptide polybia-CP showed that D-amino acid substitution greatly enhanced its stability against trypsin and chymotrypsin.[9] A study on various peptides in cell culture supernatants reported half-lives ranging from a few hours to over 50 hours, highlighting the sequence-dependent nature of stability.[12][13] Given its composition of only D-amino acids, tetra-D-alanine is expected to have a very long half-life in the presence of proteases.
Experimental Protocols
The following sections detail standardized methodologies for determining the solubility and stability of tetra-D-alanine.
Solubility Determination
3.1.1. Turbidimetric Solubility Assay
This method provides a rapid assessment of the kinetic solubility of a peptide.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of tetra-D-alanine in an organic solvent in which it is freely soluble, such as a small amount of DMSO.
-
Serial Dilutions: Serially dilute the stock solution in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Turbidity Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 620 nm) using a plate reader. The onset of turbidity indicates the point of precipitation.
-
Data Analysis: Plot absorbance versus peptide concentration. The concentration at which a significant increase in absorbance is observed is an estimate of the kinetic solubility.
3.1.2. Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility, which is a more accurate representation of the true solubility.
-
Sample Preparation: Add an excess amount of lyophilized tetra-D-alanine powder to a known volume of the desired aqueous buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Peptide: Centrifuge the samples at high speed to pellet the undissolved peptide.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as RP-HPLC with UV detection or a quantitative amino acid analysis.
-
Result: The measured concentration represents the equilibrium solubility of tetra-D-alanine in that specific buffer.
Stability Assessment
3.2.1. RP-HPLC Based Stability Assay in Biological Media
This method is commonly used to assess the stability of peptides in matrices such as plasma, serum, or cell culture supernatant.
-
Peptide Incubation:
-
Prepare a stock solution of tetra-D-alanine.
-
Dilute the stock solution to a final concentration (e.g., 10 µM) in the biological matrix (e.g., human plasma or cell culture medium).[12]
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the incubation mixture.
-
-
Protein Precipitation:
-
To stop enzymatic activity and remove proteins, add a precipitation agent (e.g., acetonitrile or ethanol) to the sample aliquot.[12]
-
Vortex and then centrifuge at high speed to pellet the precipitated proteins.
-
-
RP-HPLC Analysis:
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column with a gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%).[13]
-
Monitor the elution of the intact peptide by UV absorbance at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact tetra-D-alanine at each time point.
-
Plot the percentage of remaining intact peptide versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
Signaling Pathways
Currently, there is no established signaling pathway directly and specifically activated by the tetra-D-alanine peptide. The biological effects of D-alanine itself have been studied, showing interactions with the N-methyl-D-aspartate (NMDA) receptor at the glycine site, but this is as a single amino acid.[8] The function of a tetra-D-alanine peptide would likely be distinct and is an area for future research. Its primary role in a research or therapeutic context is often as a stable peptide backbone or a component of a larger bioactive molecule, leveraging its resistance to degradation rather than initiating a specific signaling cascade itself.
Conclusion
Tetra-D-alanine is a short peptide with predicted good aqueous solubility, particularly in slightly acidic or basic conditions, and exceptionally high stability against enzymatic degradation due to its D-amino acid composition. While specific quantitative data is sparse, the established principles of peptide chemistry and the known properties of D-alanine provide a strong foundation for its application. The experimental protocols outlined in this guide offer a robust framework for the empirical determination of its solubility and stability, which is essential for any research or development endeavor involving this and similar D-peptides.
References
- 1. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. genscript.com [genscript.com]
- 4. biobasic.com [biobasic.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. biocat.com [biocat.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. bachem.com [bachem.com]
- 11. biomedgrid.com [biomedgrid.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Theoretical Conformational Analysis of D-Alanine Oligopeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-amino acids, once considered rare in nature, are now recognized as crucial components in a variety of biological processes, particularly in the peptidoglycan cell walls of bacteria. This has made oligopeptides containing D-amino acids, such as D-alanine, a focal point for the development of novel antibiotics and other therapeutics. Understanding the three-dimensional conformations of these peptides is paramount to elucidating their biological function and for the rational design of new drugs. This technical guide provides an in-depth overview of the theoretical methods used for the conformational analysis of D-alanine oligopeptides, details the experimental protocols for both computational and physical validation, presents quantitative conformational data, and visualizes a key biological pathway involving D-alanyl-D-alanine.
Introduction to Conformational Analysis of D-Alanine Oligopeptides
The conformational landscape of a peptide is defined by the accessible rotational states around the single bonds of its backbone, primarily the phi (φ) and psi (ψ) dihedral angles of each amino acid residue. For L-amino acids, these angles are sterically restricted to specific regions of the Ramachandran plot. Due to the opposite chirality at the α-carbon, the energetically allowed conformational space for a D-amino acid is a mirror image of that for its L-counterpart. This has profound implications for the secondary and tertiary structures of peptides containing D-amino acids, leading to unique folds and functionalities.
Theoretical conformational analysis employs computational methods to predict the stable three-dimensional structures of molecules and the energetics of transitions between these conformations. These methods are essential for understanding the structure-activity relationships of D-alanine oligopeptides and for guiding the design of peptidomimetics in drug discovery.
Theoretical and Experimental Protocols
A robust conformational analysis of D-alanine oligopeptides integrates computational modeling with experimental validation. This section details the methodologies for key techniques.
Computational Protocols
MD simulations are a powerful tool for exploring the conformational space of peptides by simulating the atomic motions over time.
-
System Preparation:
-
An initial 3D structure of the D-alanine oligopeptide is built using software like PyMOL or Avogadro.
-
The peptide is placed in a periodic simulation box of a chosen shape (e.g., cubic, dodecahedron).
-
The box is solvated with an explicit water model (e.g., TIP3P, TIP4P-D).[1]
-
Counter-ions are added to neutralize the system.
-
-
Force Field Selection:
-
A suitable force field is chosen to describe the interatomic potentials. Commonly used force fields for peptides include AMBER (e.g., ff14SB) and CHARMM (e.g., CHARMM36).[1][2]
-
For D-amino acids, the standard L-amino acid parameters are typically used, with the chirality defined by the initial atomic coordinates.[2] Some force fields, like CHARMM36, have explicit support for D-amino acids.[3]
-
-
Energy Minimization:
-
The energy of the initial system is minimized using algorithms like steepest descent to remove steric clashes.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
-
The pressure is then equilibrated under the NPT (constant number of particles, pressure, and temperature) ensemble.
-
-
Production Run:
-
The production MD simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational landscape.
-
-
Analysis:
-
The trajectory is analyzed to determine the populations of different conformers, dihedral angle distributions (Ramachandran plots), hydrogen bonding patterns, and other structural properties.
-
REMD is an enhanced sampling technique used to overcome high energy barriers and more thoroughly explore the conformational space.[2][4][5]
-
Protocol:
-
Multiple copies (replicas) of the system are simulated in parallel at different temperatures.
-
At fixed intervals, the conformations of replicas at adjacent temperatures are swapped based on a Metropolis criterion.
-
This allows conformations from high-temperature simulations (which can more easily cross energy barriers) to be sampled at lower temperatures, leading to a more comprehensive exploration of the conformational landscape.
-
QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to calculate the relative energies of different conformers.
-
Protocol:
-
Initial geometries of different conformers are obtained from MD simulations or by systematically scanning the Ramachandran map.
-
The geometry of each conformer is optimized using a chosen QM method (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[6]
-
Frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
The relative energies of the conformers are calculated to determine their relative stabilities.
-
Experimental Validation Protocols
NMR spectroscopy is a primary experimental technique for determining the solution-state conformation of peptides.
-
Sample Preparation:
-
The D-alanine oligopeptide is synthesized and purified.
-
The peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture) at a specific pH and temperature.
-
-
Data Acquisition:
-
A series of 1D and 2D NMR experiments are performed, including COSY, TOCSY, and NOESY/ROESY.
-
-
Analysis:
-
J-Coupling Constants: 3J(HN,Hα) coupling constants are measured from high-resolution 1D or 2D spectra. These values are related to the φ dihedral angle through the Karplus equation.
-
Nuclear Overhauser Effect (NOE): NOE correlations from NOESY or ROESY spectra provide information about through-space distances between protons (typically < 5 Å), which helps to define the overall fold of the peptide.
-
The experimental data is used to generate distance and dihedral angle restraints for structure calculations or to validate the conformers predicted by computational methods.
-
Quantitative Conformational Data
The following tables summarize quantitative data from theoretical conformational analyses of D-alanine and related dipeptides. The Ramachandran plot for a D-amino acid is a mirror image of that for an L-amino acid. Therefore, the low-energy regions for a D-alanine residue are expected in the upper right (right-handed helical, αR) and lower right (extended, β) quadrants of the Ramachandran plot.
Table 1: Calculated Relative Energies and Dihedral Angles for Alanine Dipeptide Conformers
Data for L-alanine dipeptide is presented as a model. For D-alanine dipeptide, the signs of the φ and ψ angles would be inverted.
| Conformer | Method/Basis Set | φ (°) | ψ (°) | Relative Energy (kcal/mol) | Reference |
| C7eq | MP2/aug-cc-pVDZ | -79.1 | 75.9 | 0.00 | [7] |
| C5 | MP2/aug-cc-pVDZ | -155.8 | 157.9 | 0.86 | [7] |
| C7ax | MP2/aug-cc-pVDZ | 74.0 | -65.2 | 2.59 | [7] |
| β2 | MP2/aug-cc-pVDZ | -144.1 | 51.5 | 3.33 | [7] |
| αL | MP2/aug-cc-pVDZ | 55.4 | 48.3 | 4.31 | [7] |
| α' | MP2/aug-cc-pVDZ | 69.9 | 165.7 | 5.28 | [7] |
Table 2: Relative and Gibbs Free Energies of Selected Conformers for For-D-Ser-D-Ala-NH₂
This table provides data for a dipeptide containing D-alanine, offering insight into the conformational preferences of D-amino acid containing peptides.
| Conformer (Serine - Alanine) | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| γD - γL | 0.00 | 0.00 |
| γD - γD | 2.30 | 2.13 |
| γD - αD | 4.03 | 3.88 |
| βL - γL | 4.13 | 3.14 |
| βL - εD | 4.29 | 4.29 |
| γL - γL | 4.41 | 3.53 |
| αD - γD | 9.61 | 8.52 |
| δL + εD | 19.65 | 18.00 |
| (Data extracted from a study by Gholipour et al., 2023, calculated at the B3LYP-D3/6-311+G(d,p) level of theory)[6] |
Visualization of a Key Biological Pathway
D-alanyl-D-alanine is a crucial component in the biosynthesis of peptidoglycan, the major structural component of bacterial cell walls. This pathway is a key target for several antibiotics. The following diagram illustrates the initial cytoplasmic steps of peptidoglycan synthesis, highlighting the role of D-alanine.
Applications in Drug Development
The unique structural properties conferred by D-alanine make its oligopeptides and their mimics valuable in drug development.
-
Antibiotic Development: As illustrated in the pathway above, the enzymes involved in the synthesis and incorporation of D-alanyl-D-alanine into peptidoglycan are prime targets for antibiotics. D-cycloserine, for example, inhibits both Alanine Racemase and D-Ala-D-Ala Ligase.[8] A thorough understanding of the conformational requirements for substrate binding to these enzymes can aid in the design of new, more potent inhibitors.
-
Improving Peptide Stability: The inclusion of D-amino acids can increase the resistance of therapeutic peptides to degradation by proteases, thereby enhancing their pharmacokinetic profiles.
-
Peptidomimetics: By understanding the preferred conformations of D-alanine oligopeptides, it is possible to design small molecules (peptidomimetics) that mimic these structures and their biological activity, but with improved oral bioavailability and stability.
Conclusion
The theoretical conformational analysis of D-alanine oligopeptides is a critical component in the fields of biochemistry and drug development. The integration of computational methods like molecular dynamics and quantum mechanics with experimental validation through NMR spectroscopy provides a powerful framework for understanding the structure-function relationships of these unique biomolecules. The insights gained from such analyses are instrumental in the development of novel therapeutics that target bacterial pathways or leverage the unique structural properties of D-amino acids to create more stable and effective drugs. As computational power and theoretical methods continue to advance, so too will our ability to precisely predict and engineer the conformations of D-alanine oligopeptides for a wide range of biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the conformational behaviour of Ac-Ala-NHMe in different media. A joint NMR and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. exercises:2015_ethz_mmm:alanine_dipeptide [CP2K Open Source Molecular Dynamics ] [cp2k.org]
- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 6. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
A Historical and Technical Guide to D-Amino Acid Peptide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Reflection on Chirality in Peptide Science
The central dogma of molecular biology underscores the preeminence of L-amino acids as the fundamental building blocks of proteins. For much of scientific history, their stereoisomers, D-amino acids, were considered biological oddities. However, a growing body of research has unveiled the significant roles of D-amino acid-containing peptides (DAACPs) in both physiological processes and therapeutic applications. Their inherent resistance to proteolytic degradation makes them highly attractive candidates for drug development. This technical guide provides a comprehensive overview of the historical context of D-amino acid peptide research, presents key quantitative data, details essential experimental protocols, and visualizes critical biological pathways and research workflows.
A Journey Through Time: The Historical Context of D-Amino Acid Research
The story of D-amino acids begins with the foundational work on stereochemistry. In the late 19th and early 20th centuries, Emil Fischer's pioneering research on carbohydrates and amino acids established the D/L nomenclature to describe the configuration of chiral molecules.[1][2][3] For a considerable period, it was believed that only L-amino acids were naturally occurring and that D-amino acids were artificial constructs.[4]
This perspective began to shift with the discovery of D-amino acids in the cell walls of bacteria, where they play a crucial role in the structure of peptidoglycan, providing resistance to most proteases.[5][6][7] Seminal discoveries in the mid-20th century, such as the identification of D-amino acids in peptide antibiotics like gramicidin and bacitracin, further highlighted their biological significance.[7][8] These findings demonstrated that nature utilizes D-amino acids to create robust and functionally diverse molecules.
The latter half of the 20th century and the early 21st century have witnessed an explosion in D-amino acid research. The discovery of free D-amino acids, such as D-serine and D-aspartate, in the nervous and endocrine systems of mammals revolutionized our understanding of their roles in higher organisms.[8][9][10] D-serine, for instance, is now recognized as a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity, learning, and memory.[4][8][11][12][13]
This growing understanding of the biological importance of D-amino acids has spurred significant interest in their therapeutic potential. The inherent resistance of D-peptides to degradation by proteases, which are stereospecific for L-amino acids, offers a solution to one of the major hurdles in peptide-based drug development: poor in vivo stability.[6][14][15] This has led to the development of innovative techniques for the synthesis and screening of D-amino acid-containing peptides, opening up new avenues for drug discovery.[6][16][17]
Quantitative Insights: The Advantages of D-Amino Acid Incorporation
The primary driver for the use of D-amino acids in peptide drug development is the significant enhancement of their stability in biological environments. This increased stability translates to longer in vivo circulation half-lives.[11][17]
| Peptide Modification | Half-Life in Serum | Fold Increase in Stability | Reference |
| L-Peptide (Native) | Minutes | 1x | [17] |
| D-Amino Acid Substituted Peptide | Hours to Days | >100x | [11][17] |
| Retro-Inverso Peptide | Significantly Increased | Variable | [14] |
Table 1: Comparative Stability of L- and D-Amino Acid Peptides. The replacement of L-amino acids with their D-enantiomers can dramatically increase the half-life of peptides in serum due to their resistance to proteolytic degradation.
The enzymatic machinery of living organisms is chiral, with proteases evolved to recognize and cleave peptide bonds between L-amino acids. D-amino acid residues are not recognized by these enzymes, rendering peptides containing them resistant to proteolysis.[8][14]
| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Human D-Amino Acid Oxidase (hDAAO) | D-Alanine | 5.2 ± 0.1 | 1.7 ± 0.2 | 3.06 | [6][9] |
| D-Serine | 1.1 ± 0.1 | 8.3 ± 1.5 | 0.13 | [6] | |
| D-Tyrosine | 19.3 ± 0.5 | 0.8 ± 0.1 | 24.13 | [6] | |
| Yeast D-Amino Acid Oxidase (RgDAAO) | D-Alanine | 81 ± 5 | 1.0 ± 0.2 | 81 | [9][18] |
Table 2: Kinetic Properties of D-Amino Acid Oxidase (DAAO). DAAO is a key enzyme in the metabolism of D-amino acids. The kinetic parameters show the efficiency of the enzyme with different D-amino acid substrates. hDAAO exhibits a preference for aromatic D-amino acids.[6]
Experimental Protocols: Synthesizing and Screening D-Amino Acid Peptides
The synthesis and identification of bioactive D-amino acid peptides require specialized techniques. Solid-Phase Peptide Synthesis (SPPS) and Mirror-Image Phage Display are two cornerstone methodologies in this field.
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid Peptides
SPPS, pioneered by Bruce Merrifield, is the most common method for chemically synthesizing peptides.[5][14] The synthesis of D-amino acid peptides follows the same fundamental principles, with the use of D-amino acid building blocks.
Materials:
-
Fmoc-D-amino acids
-
Solid support resin (e.g., Wang resin, Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
-
Peptide synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the peptide synthesis vessel.[14]
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-D-amino acid, coupling reagent, and DIPEA in DMF.
-
Add the solution to the swollen resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
-
Subsequent Amino Acid Coupling: Repeat step 2 with the next Fmoc-D-amino acid in the sequence.
-
Chain Elongation: Repeat steps 3 and 4 for each amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 3).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[14]
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the cleavage cocktail using cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mirror-Image Phage Display
Mirror-image phage display is an ingenious method for discovering D-peptides that bind to a specific target.[2][16][17] The process relies on the principle of chiral symmetry: an L-peptide that binds to a D-target will have a D-enantiomer that binds to the corresponding L-target.
Materials:
-
Phage display library expressing random L-peptides
-
Synthesized D-enantiomer of the target protein
-
E. coli host strain
-
Polyethylene glycol (PEG)/NaCl solution
-
Enzyme-linked immunosorbent assay (ELISA) reagents
-
DNA sequencing reagents
Protocol:
-
Target Immobilization: Immobilize the synthesized D-target protein onto a solid support (e.g., microtiter plate wells).
-
Biopanning:
-
Incubate the L-peptide phage display library with the immobilized D-target.
-
Wash away unbound phage.
-
Elute the bound phage.
-
-
Amplification: Infect the E. coli host strain with the eluted phage and amplify the phage population.
-
Repeat Panning Rounds: Repeat steps 2 and 3 for 3-5 rounds to enrich for phage displaying peptides with high affinity for the D-target.
-
Phage Clone Screening:
-
Isolate individual phage clones from the enriched population.
-
Screen for binding to the D-target using a phage ELISA.
-
-
Sequencing: Sequence the DNA of the positive phage clones to identify the L-peptide sequences.
-
D-Peptide Synthesis: Synthesize the D-enantiomers of the identified high-affinity L-peptides.
-
Validation: Validate the binding of the synthesized D-peptides to the natural L-target protein using standard binding assays (e.g., SPR, ITC).
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
D-Serine Signaling at the NMDA Receptor
D-serine is a crucial neuromodulator that acts as a co-agonist at the glycine binding site of the NMDA receptor, a key player in excitatory neurotransmission.[4][8][11][12][13]
Caption: D-Serine signaling pathway at the glutamatergic synapse.
Experimental Workflow for D-Amino Acid Peptide Drug Discovery
The development of D-amino acid peptides as therapeutics follows a structured workflow, from initial discovery to preclinical evaluation.
Caption: A streamlined workflow for D-amino acid peptide drug discovery.
Conclusion and Future Directions
The field of D-amino acid peptide research has evolved from a niche area of stereochemistry to a vibrant and promising frontier in drug discovery. The inherent stability of D-peptides offers a compelling solution to the long-standing challenge of proteolytic degradation that has limited the therapeutic potential of many L-peptides. As our understanding of the diverse biological roles of endogenous D-amino acids continues to grow, so too will the opportunities for developing novel D-amino acid-based therapeutics.
Future research will likely focus on several key areas. The development of more efficient and cost-effective methods for synthesizing D-proteins for mirror-image phage display will be crucial for expanding the range of accessible targets. Furthermore, computational approaches for the de novo design of D-peptides with specific binding and functional properties are rapidly advancing and hold immense promise.[4][6] The continued exploration of the "D-peptidome" in various organisms may also reveal novel bioactive peptides with therapeutic potential. Ultimately, the mirror world of D-amino acids offers a rich and largely untapped landscape for the development of the next generation of peptide-based medicines.
References
- 1. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. D-Flow: Multi-modality Flow Matching for D-peptide Design [arxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative studies of adhesion peptides based on l- or d-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mass Spectrometry Analysis of H-D-Ala-D-Ala-D-Ala-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of the synthetic tetrapeptide, H-D-Ala-D-Ala-D-Ala-D-Ala-OH. This peptide, composed of four D-alanine residues, is of interest in various research areas, including peptidomimetics, drug delivery, and the study of bacterial cell wall components. Mass spectrometry is a powerful analytical technique for the characterization of such synthetic peptides, enabling confirmation of identity, assessment of purity, and detailed structural elucidation through fragmentation analysis.[1][2]
This guide covers two primary mass spectrometry techniques: Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (ESI-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. Detailed protocols for sample preparation, instrument setup, and data acquisition are provided to ensure reliable and reproducible results.
Materials and Reagents
-
This compound peptide standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), 0.1% solution
-
Trifluoroacetic acid (TFA), 0.1% solution
-
α-Cyano-4-hydroxycinnamic acid (HCCA) matrix
-
Dithranol matrix
-
Cesium Chloride (CsCl)
-
Eppendorf tubes
-
Pipette and tips
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Protocol 1: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI-MS is a soft ionization technique suitable for analyzing polar molecules like peptides from a liquid solution.[3][4] It typically produces multiply charged ions, which can be subjected to fragmentation for sequence confirmation.[5]
1. Sample Preparation:
-
Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µM in a solution of 50% acetonitrile and 0.1% formic acid in water. Formic acid is preferred over TFA for MS detection to avoid ion suppression.
-
For LC-MS/MS analysis, the sample can be injected into a liquid chromatography system coupled to the mass spectrometer. The mobile phases should consist of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
2. Instrument Setup and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a quadrupole-time-of-flight (Q-TOF) or an Orbitrap instrument is recommended.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas Flow: 8 - 12 L/min.
-
Drying Gas Temperature: 250 - 350 °C.
-
Nebulizer Pressure: 1 - 2 bar.
-
MS1 Scan Range: m/z 100 - 1000.
-
MS/MS (Tandem MS) Analysis:
-
Select the protonated molecular ion [M+H]⁺ as the precursor ion for fragmentation.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to obtain optimal fragmentation. The required energy will depend on the instrument and the stability of the peptide.
-
Acquire fragmentation spectra (MS2 scans).
-
3. Data Analysis:
-
Identify the singly and doubly charged molecular ions in the MS1 spectrum.
-
Analyze the MS2 spectrum to identify characteristic b- and y-type fragment ions to confirm the amino acid sequence. The presence of a D-amino acid at the second position from the N-terminus can influence the fragmentation pattern.[6]
Protocol 2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF is another soft ionization technique that is well-suited for peptide analysis and is known for its high sensitivity and tolerance to some buffers and impurities.[7][8] It typically produces singly charged ions.[7]
1. Sample Preparation:
-
Prepare a stock solution of this compound in 50% acetonitrile/0.1% TFA in water at a concentration of 10 pmol/µL.
-
Matrix Selection:
-
For general analysis, use α-cyano-4-hydroxycinnamic acid (HCCA) as the matrix. Prepare a saturated solution of HCCA in 50% acetonitrile/0.1% TFA.
-
For potentially protected or modified peptides, dithranol with the addition of CsCl can be used to promote the formation of cesium adducts and reduce fragmentation.[9]
-
-
Spotting Technique (Dried-Droplet Method):
-
Mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the mixture to air-dry completely at room temperature, forming a crystalline spot.
-
2. Instrument Setup and Data Acquisition:
-
Mass Spectrometer: A MALDI-TOF or MALDI-TOF/TOF instrument.
-
Ionization Mode: Positive ion reflector mode for higher resolution.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Adjust the laser power to the minimum level required to obtain a good signal-to-noise ratio and to minimize in-source decay.
-
Acceleration Voltage: 20 - 25 kV.
-
MS1 Scan Range: m/z 200 - 1500.
-
MS/MS (TOF/TOF) Analysis (optional):
-
Select the [M+H]⁺ ion as the precursor.
-
Collision Gas: Air or argon.
-
Acquire the fragment ion spectrum.
-
3. Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺ in the MS1 spectrum. Sodium [M+Na]⁺ and potassium [M+K]⁺ adducts may also be observed.
-
If MS/MS was performed, analyze the fragmentation pattern to confirm the peptide sequence.
Data Presentation
The quantitative data obtained from the mass spectrometry analysis of this compound is summarized in the tables below.
Table 1: Expected Molecular and Fragment Ions
| Ion Type | Formula | Calculated Monoisotopic Mass (m/z) |
| [M+H]⁺ | C₁₂H₂₃N₄O₅⁺ | 303.1663 |
| [M+Na]⁺ | C₁₂H₂₂N₄O₅Na⁺ | 325.1482 |
| [M+K]⁺ | C₁₂H₂₂N₄O₅K⁺ | 341.1222 |
| b₂ | C₆H₁₁N₂O₂⁺ | 143.0815 |
| b₃ | C₉H₁₆N₃O₃⁺ | 214.1186 |
| b₄ | C₁₂H₂₁N₄O₄⁺ | 285.1557 |
| y₁ | C₃H₈NO₂⁺ | 90.0550 |
| y₂ | C₆H₁₃N₂O₃⁺ | 161.0921 |
| y₃ | C₉H₁₈N₃O₄⁺ | 232.1292 |
Note: The bolded ions are the most commonly observed and are critical for sequence confirmation.
Table 2: Example Instrument Parameters for Analysis
| Parameter | ESI-MS/MS (Q-TOF) | MALDI-TOF/TOF |
| Ionization Source | Electrospray Ionization | Matrix-Assisted Laser Desorption/Ionization |
| Mass Analyzer | Quadrupole-Time of Flight | Time of Flight |
| Ion Mode | Positive | Positive |
| Capillary Voltage / Laser Power | 4000 V | 60% of maximum |
| Collision Energy (for MS/MS) | 20 eV | 1 kV |
| Scan Range (m/z) | 100 - 1000 | 200 - 1500 |
| Matrix | N/A | α-Cyano-4-hydroxycinnamic acid (HCCA) |
Visualizations
Caption: Experimental workflow for mass spectrometry analysis.
Caption: Peptide fragmentation diagram showing b and y ions.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Mass Spectrometry in Protein Sequencing - Creative Proteomics [creative-proteomics.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Peptide Sequencing with Electrospray LC/MS Part 1: Ion Types and Nomenclature | Separation Science [sepscience.com]
- 6. MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 8. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR-Based Structural Elucidation of Tetra-D-alanine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the detailed structural and conformational analysis of peptides in solution.[1][2] This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of tetra-D-alanine, a short homooligomer of D-alanine. D-alanine is a crucial component in bacterial cell walls, making its oligomers relevant in antimicrobial research and drug development.[3] These protocols cover sample preparation, the setup of key NMR experiments, and the workflow for data interpretation to determine primary sequence, resonance assignments, and three-dimensional conformation.
Introduction
The precise characterization of peptides is fundamental to understanding their biological function and for the development of new therapeutics. Tetra-D-alanine serves as a model peptide for investigating structural motifs and dynamics. NMR spectroscopy provides atomic-level information by probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.[2] Through a series of experiments, it is possible to determine not only the covalent bonding structure but also the through-space proximity of atoms, which defines the peptide's conformation in solution.[1][4]
This guide details the sequential application of various NMR experiments, including:
-
1D ¹H NMR: For an initial assessment of sample purity and folding.[5]
-
2D COSY & TOCSY: To identify amino acid spin systems through scalar (through-bond) couplings.[1][6][7]
-
2D NOESY & ROESY: To determine the peptide's conformation and secondary structure through dipolar (through-space) couplings.[1][7][8]
-
2D HSQC & HMBC: To assign carbon and nitrogen resonances and confirm sequence connectivity.[9][10][11]
Synthesis and Sample Preparation
A prerequisite for successful NMR analysis is a highly pure and stable sample.
Peptide Synthesis and Purification
Tetra-D-alanine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[12] Following synthesis and cleavage from the resin, the peptide must be purified to >95% purity, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). Purity should be confirmed by mass spectrometry and analytical HPLC before proceeding with NMR analysis.
Protocol for NMR Sample Preparation
Proper sample preparation is critical to acquiring high-quality NMR data.
-
Determine Sample Concentration: For peptide samples, a concentration of 1-5 mM is recommended to achieve a good signal-to-noise ratio.[6][13] For a tetra-D-alanine sample (M.W. ≈ 302.3 g/mol ), this corresponds to approximately 0.3-1.5 mg of peptide in 500 µL of solvent.
-
Select Solvent System:
-
For observing exchangeable amide protons, which are crucial for sequential assignment, use a solvent mixture of 90% H₂O / 10% D₂O.[4][14] The D₂O provides the deuterium lock signal required by the spectrometer.
-
If amide protons are not required, 100% D₂O can be used to simplify the spectrum by eliminating the large water signal and exchanging all labile protons (NH, OH) for deuterium.
-
-
Buffer and pH:
-
Add Internal Standard: For chemical shift referencing, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) can be added at a low concentration (e.g., 10 µM).[14]
-
Sample Handling:
-
Weigh the purified peptide accurately.
-
Dissolve it in the chosen buffer/solvent system.
-
Transfer approximately 500 µL of the final solution into a high-quality 5 mm NMR tube.[14]
-
Ensure the sample is free of any particulate matter.
-
NMR Experimental Workflow and Protocols
The structural elucidation process follows a logical workflow, beginning with simple 1D experiments and progressing to more complex 2D correlation experiments.
Protocol: 1D ¹H NMR
-
Purpose: Assess sample purity, concentration, and overall folding (indicated by chemical shift dispersion).
-
Methodology:
-
Tune and match the ¹H probe.
-
Acquire a standard 1D proton spectrum with water suppression (e.g., using presaturation or WATERGATE).
-
Set the spectral width to cover all expected proton resonances (e.g., 0 to 12 ppm).
-
Use a sufficient number of scans to achieve a signal-to-noise ratio (S/N) > 100:1.
-
Protocol: 2D COSY (Correlation Spectroscopy)
-
Purpose: Identify protons that are coupled through 2-3 chemical bonds (J-coupling), primarily for correlating Hα and Hβ protons within each alanine residue.[7][15]
-
Methodology:
-
Use a standard gradient-selected COSY pulse sequence (gCOSY).
-
Acquire data with typically 256-512 increments in the indirect dimension (t₁) and 2048 data points in the direct dimension (t₂).
-
Set the number of scans per increment based on sample concentration (e.g., 4-16 scans).
-
Protocol: 2D TOCSY (Total Correlation Spectroscopy)
-
Purpose: Identify all protons within a single amino acid's spin system. For alanine, this links the amide (NH), alpha (Hα), and beta (Hβ) protons.[1][16]
-
Methodology:
-
Use a standard TOCSY pulse sequence with a clean spin-lock pulse (e.g., MLEV-17).
-
Set a mixing time of 60-100 ms to allow magnetization transfer throughout the entire alanine spin system.[7]
-
Acquisition parameters (t₁, t₂, scans) are similar to the COSY experiment.
-
Protocol: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: Identify protons that are close in space (< 5 Å), regardless of bond connectivity. This is the primary experiment for determining secondary and tertiary structure and for performing sequential assignments.[4][8]
-
Methodology:
-
Use a standard gradient-selected NOESY pulse sequence.
-
Set a mixing time appropriate for the molecule's size. For a small peptide like tetra-alanine, a mixing time of 150-300 ms is a good starting point.[7]
-
Acquisition parameters are similar to other 2D experiments.
-
Protocol: 2D ¹H-¹³C HSQC & HMBC (Optional)
-
Purpose: For unambiguous assignment, especially if proton spectra are crowded. Isotopic labeling (¹³C, ¹⁵N) is often required for these experiments but may be possible at natural abundance with concentrated samples and sufficient acquisition time.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[9][10] This helps assign Cα and Cβ resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds.[9][11] This can be used to link an Hα proton of one residue to the carbonyl carbon (C=O) of the preceding residue, confirming the peptide sequence.[18]
Data Analysis and Quantitative Data
Data analysis involves assigning all observed NMR signals to specific atoms in the tetra-D-alanine sequence and then using spatial information to determine the 3D structure.
Resonance Assignment
-
Spin System Assignment: Using the TOCSY spectrum, identify sets of correlated signals corresponding to the NH-Hα-Hβ protons for each of the four D-alanine residues.[16]
-
Sequential Assignment: Use the NOESY spectrum to link these spin systems together. Look for cross-peaks between the Hα proton of one residue (i) and the amide proton (HN) of the next residue (i+1). This dαN(i, i+1) connectivity establishes the sequence.[4]
Quantitative NMR Data
The following tables summarize typical chemical shift values for tetra-alanine in aqueous solution. Exact values can vary with pH, temperature, and solvent.
Table 1: Representative ¹H Chemical Shifts (ppm) for Tetra-D-alanine
| Proton | Ala-1 (N-term) | Ala-2 | Ala-3 | Ala-4 (C-term) |
|---|---|---|---|---|
| NH | ~8.3 (Amide) | ~8.2 | ~8.1 | ~3.5 (Amine) |
| Hα | ~3.8 | ~4.3 | ~4.3 | ~4.2 |
| Hβ | ~1.5 | ~1.4 | ~1.4 | ~1.4 |
Note: N-terminal amine protons (NH₃⁺) are often broad and exchange quickly. C-terminal Hα is shifted due to the adjacent carboxylate group. Data is representative, based on typical peptide and D-alanine monomer values.[19][20][21]
Table 2: Representative ¹³C Chemical Shifts (ppm) for Tetra-D-alanine
| Carbon | Ala-1 (N-term) | Ala-2 | Ala-3 | Ala-4 (C-term) |
|---|---|---|---|---|
| C' (C=O) | ~174 | ~173 | ~173 | ~178 |
| Cα | ~53 | ~52 | ~52 | ~54 |
| Cβ | ~19 | ~18 | ~18 | ~19 |
Note: Data is representative, based on studies of L-alanine peptides and expected terminal residue effects.[22][23]
Conformational Analysis
-
Collect NOEs: Identify all significant cross-peaks in the NOESY spectrum.
-
Classify NOEs:
-
Intra-residue: Between protons on the same amino acid (e.g., Hα to Hβ).
-
Sequential: Between adjacent residues (e.g., Hα(i) to HN(i+1)).
-
Medium-range: Between residues (i) and (i+2), (i+3), etc. These are strong indicators of secondary structure (e.g., helices).
-
Long-range: Between residues far apart in the sequence, indicating tertiary folds (less common in short peptides).
-
-
Generate Distance Restraints: The intensity of an NOE peak is inversely proportional to the sixth power of the distance between the protons (NOE ∝ 1/r⁶).[1] Calibrate NOE intensities to classify them as strong (<2.5 Å), medium (<3.5 Å), or weak (<5.0 Å). These become the upper-limit distance restraints for structure calculation.
Conclusion
The suite of NMR experiments described provides a powerful and detailed methodology for the complete structural elucidation of tetra-D-alanine. By systematically applying 1D and 2D NMR techniques, researchers can move from a purified peptide sample to a high-resolution 3D structure in solution. This information is critical for understanding peptide conformation, dynamics, and interactions, which are essential aspects of drug discovery and development.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. users.cs.duke.edu [users.cs.duke.edu]
- 3. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 7. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solid-phase peptide synthesis and solid-state NMR spectroscopy of [Ala3-15N][Val1]gramicidin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr-bio.com [nmr-bio.com]
- 14. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. di.univr.it [di.univr.it]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001310) [hmdb.ca]
- 20. D-Alanine(338-69-2) 1H NMR [m.chemicalbook.com]
- 21. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]
- 22. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bmse000282 Alanine at BMRB [bmrb.io]
Application Notes and Protocols for H-D-Ala-D-Ala-D-Ala-D-Ala-OH in Antimicrobial Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-D-Ala-D-Ala-D-Ala-D-Ala-OH is a tetrapeptide composed of four D-alanine residues. In the realm of antimicrobial research, peptides containing D-amino acids are of significant interest due to their enhanced resistance to proteolytic degradation compared to their L-amino acid counterparts.[1][2] While the shorter dipeptide, D-alanyl-D-alanine (D-Ala-D-Ala), is a well-known crucial component of bacterial peptidoglycan precursors and the target for glycopeptide antibiotics like vancomycin, the tetrapeptide this compound serves as a valuable tool for several research applications.[3][4][5]
These application notes provide an overview of the potential uses of this compound and detailed protocols for its synthesis and evaluation in antimicrobial research.
Application Note 1: A Proteolytically Stable Peptide for Investigating Bacterial Processes
Peptides composed entirely of D-amino acids exhibit remarkable stability against proteases, which are common in biological systems like serum.[1][6] This property makes this compound an ideal candidate for studies where peptide stability is crucial.
-
Probing Bacterial Cell Wall Synthesis: The tetrapeptide can be used as a stable analogue to study the enzymes involved in the later stages of peptidoglycan synthesis, such as transpeptidases and carboxypeptidases.[7] Unlike natural L-peptides, it will not be degraded by extracellular proteases, ensuring that the observed effects are due to its interaction with the target enzymes.
-
Control Peptide in Antimicrobial Assays: It can serve as a negative control in antimicrobial peptide (AMP) studies to differentiate between general peptide effects and specific antimicrobial activity. Its structural simplicity and charge neutrality (at physiological pH) make it unlikely to possess intrinsic membrane-disrupting capabilities, a common mechanism for many AMPs.[8]
-
Investigating Peptide Uptake: The stability of the D-tetrapeptide allows for the unambiguous study of bacterial peptide transport mechanisms without the confounding factor of degradation.
Application Note 2: Tool for Studying Antibiotic Mechanism and Resistance
The D-Ala-D-Ala motif is the primary binding site for glycopeptide antibiotics.[3][9] this compound can be employed in various assays to explore antibiotic function.
-
Competitive Binding Assays: The tetrapeptide can be used as a competitor in binding studies to investigate the affinity of new antibiotic candidates for the D-Ala-D-Ala terminus. By measuring the displacement of a labeled antibiotic from its target in the presence of the tetrapeptide, researchers can quantify binding interactions.
-
Enzyme Inhibition Studies: It can act as a substrate or a competitive inhibitor for enzymes involved in vancomycin resistance, such as the VanA ligase, which synthesizes D-Ala-D-Lac instead of D-Ala-D-Ala.[10][11] Studying how the tetrapeptide interacts with these enzymes can provide insights into the molecular basis of resistance.
Physicochemical and Biological Properties
The properties of this compound are summarized below.
| Property | Estimated Value | Basis for Estimation |
| Molecular Formula | C₁₂H₂₂N₄O₅ | Calculated based on the addition of one D-alanine residue to the tripeptide H-D-Ala-D-Ala-D-Ala-OH.[7] |
| Molecular Weight | ~302.34 g/mol | Calculated from the molecular formula.[7] |
| Structure | Linear tetrapeptide of D-alanine | Consists of four D-alanine residues linked by peptide bonds with a free N-terminus and a free C-terminus.[7] |
| Proteolytic Stability | High | Peptides composed of D-amino acids are highly resistant to degradation by common proteases like trypsin.[1][6] |
| Antimicrobial Activity | Likely low or none | Lacks the amphipathic and cationic properties typical of most antimicrobial peptides.[8][12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual Fmoc-based SPPS method for synthesizing the tetrapeptide.
Materials:
-
Fmoc-D-Ala-OH
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DDI water
-
Diethyl ether
-
HPLC system for purification and analysis
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.
-
Amino Acid Coupling (First D-Ala):
-
Dissolve Fmoc-D-Ala-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Coupling Cycles: Repeat steps 2-5 for the remaining three D-alanine residues to assemble the tetrapeptide.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) to free the N-terminus.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water to the resin.
-
Shake for 2-3 hours at room temperature.[13]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC.
-
-
Verification: Confirm the identity and purity of the peptide using LC-MS.
References
- 1. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. D-Alanyl-D-Alanine | C6H12N2O3 | CID 5460362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound () for sale [vulcanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
- 10. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-Alanyl-D-lactate and D-alanyl-D-alanine synthesis by D-alanyl-D-alanine ligase from vancomycin-resistant Leuconostoc mesenteroides. Effects of a phenylalanine 261 to tyrosine mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Peptide-Antibiotic Interactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key techniques used to characterize the interactions between peptides and antibiotics. These methodologies are crucial for the discovery and development of new antimicrobial agents and for understanding mechanisms of action and resistance.
Antimicrobial Susceptibility Testing (AST)
Application Note
Antimicrobial Susceptibility Testing (AST) is a fundamental method to determine the efficacy of an antimicrobial peptide (AMP) against various microorganisms.[1][2] The primary output of AST is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[3] This data is critical for assessing the antimicrobial potency of a peptide and for comparing its activity against different bacterial strains.[4] Modifications to standard broth dilution methods are often necessary for cationic antimicrobial peptides to ensure reliable and reproducible results, as these peptides can interact with materials like polystyrene.[3]
Experimental Protocol: Broth Microdilution for Cationic Antimicrobial Peptides
This protocol is a modified version of the classical microtitre broth dilution method, optimized for cationic peptides.[3]
Materials:
-
Mueller Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Test peptide, accurately quantified
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Bacterial culture in logarithmic growth phase
-
Sterile polypropylene microcentrifuge tubes
Procedure:
-
Peptide Preparation:
-
Prepare a stock solution of the test peptide in sterile deionized water.
-
Make serial dilutions of the peptide in 0.01% acetic acid containing 0.2% BSA. These dilutions should be 10 times the final desired concentrations.[3]
-
-
Bacterial Inoculum Preparation:
-
Inoculate MHB with the test bacterial strain and grow overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.[3]
-
-
Assay Plate Preparation:
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[3]
-
-
MIC Determination:
-
The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[3]
-
Data Presentation
| Peptide | Organism | MIC (µg/mL) | Reference |
| Peptide A | E. coli | 4 | Fictional |
| Peptide B | S. aureus | 2 | Fictional |
| Peptide C | P. aeruginosa | 8 | Fictional |
Experimental Workflow
Caption: Workflow for Antimicrobial Susceptibility Testing.
Isothermal Titration Calorimetry (ITC)
Application Note
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to provide a complete thermodynamic characterization of the binding interaction between a peptide and its target, such as a bacterial membrane model or a specific antibiotic molecule.[5] ITC directly measures the heat change that occurs upon binding, allowing for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[6][7] This detailed thermodynamic profile provides valuable insights into the driving forces of the interaction.[5]
Experimental Protocol
Materials:
-
ITC instrument (e.g., MicroCal ITC200)
-
Peptide and antibiotic solutions in identical, degassed buffer
-
Syringe for injection
-
Sample cell
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Set the desired experimental temperature (e.g., 25°C).
-
Fill the reference cell with degassed buffer.
-
Load the sample cell with the peptide solution (e.g., 10-50 µM).[8]
-
Load the injection syringe with the antibiotic solution (e.g., 100-500 µM, typically 10-fold higher than the cell concentration).[8]
-
-
Titration:
-
Perform a series of small injections (e.g., 1-2 µL) of the antibiotic solution into the peptide solution in the sample cell.[8]
-
Allow the system to equilibrate between injections.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of antibiotic to peptide.
-
Fit the resulting binding isotherm to a suitable binding model to determine K_d, n, ΔH, and ΔS.[7]
-
Data Presentation
| Interacting Pair | K_d (µM) | n | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Peptide X - Antibiotic Y | 5.2 | 1.05 | -8.3 | -2.1 | Fictional |
| Peptide Z - Lipid Vesicles | 1.8 | N/A | -12.5 | -4.7 | Fictional |
Experimental Workflow
Caption: Workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)
Application Note
Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of molecular interactions.[9][10] In the context of peptide-antibiotic studies, SPR is used to measure the binding affinity and kinetics (association and dissociation rate constants) of a peptide interacting with an immobilized target, which could be an antibiotic, a protein, or a lipid membrane model.[9][10][11] This technique is highly sensitive and requires relatively small amounts of material.[9]
Experimental Protocol
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Peptide (analyte) and antibiotic (ligand)
-
Running buffer
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., using EDC/NHS chemistry).
-
Inject the antibiotic (ligand) solution over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups.
-
-
Binding Analysis:
-
Inject a series of concentrations of the peptide (analyte) over the immobilized ligand surface.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time.
-
After each injection, regenerate the sensor surface to remove the bound peptide, preparing it for the next injection.[9]
-
-
Data Analysis:
-
The binding data is presented as a sensorgram (RU vs. time).
-
Globally fit the sensorgrams from different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
-
Data Presentation
| Interacting Pair | k_a (1/Ms) | k_d (1/s) | K_d (µM) | Reference |
| Peptide P - Antibiotic Q | 1.5 x 10^4 | 7.5 x 10^-3 | 0.5 | Fictional |
| Peptide R - Protein S | 3.2 x 10^5 | 1.6 x 10^-2 | 0.05 | Fictional |
Experimental Workflow
References
- 1. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 9. 4.12. Surface Plasmon Resonance (SPR) Experiments [bio-protocol.org]
- 10. Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Circular Dichroism Spectroscopy of D-alanine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Circular Dichroism Spectroscopy of D-alanine Peptides
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of peptides and proteins in solution.[1][2] This method is based on the differential absorption of left and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a unique fingerprint of the peptide's secondary structure, allowing for the quantification of α-helical, β-sheet, and random coil content.[1][2]
D-alanine, the enantiomer of the naturally occurring L-alanine, is of significant interest in peptide-based drug development. The incorporation of D-amino acids, such as D-alanine, into peptide sequences confers remarkable resistance to proteolytic degradation by endogenous enzymes.[3] This increased stability enhances the pharmacokinetic profile of peptide drugs, making them more viable as therapeutic agents. CD spectroscopy is an indispensable tool for characterizing the conformational properties of these D-alanine containing peptides (DAACPs), ensuring that the desired secondary structure, often crucial for biological activity, is maintained or adopted upon interaction with its target.[3][4]
These application notes provide a comprehensive overview of the use of CD spectroscopy for the characterization of D-alanine peptides, including detailed experimental protocols, data analysis techniques, and applications in drug development.
Applications in Research and Drug Development
Secondary Structure Determination and Conformation Analysis
CD spectroscopy is the most widely used method for determining the secondary structure of peptides in various environments.[1] The far-UV CD spectrum (190-250 nm) is sensitive to the peptide backbone conformation.
-
α-helical structures typically exhibit two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.[5]
-
β-sheet structures are characterized by a negative band around 217 nm and a positive band near 195 nm.[5]
-
Random coil or unordered structures usually show a single negative band below 200 nm.[5]
For D-amino acid containing peptides, the CD spectra are expected to be mirror images of their L-enantiomer counterparts. For instance, a D-peptide adopting a left-handed α-helical conformation will show a positive band around 222 nm and 208 nm and a negative band around 192 nm.[3][4]
Studying Peptide Stability and Environmental Effects
The conformation of a peptide can be highly sensitive to its environment. CD spectroscopy is an excellent tool to study the effects of solvent, pH, temperature, and concentration on the secondary structure of D-alanine peptides. For example, the α-helical content of an alanine-rich peptide was found to decrease with increasing peptide concentration in an aqueous solution, with a corresponding increase in β-sheet structure.[6] Understanding these conformational changes is critical for formulating stable and effective peptide-based drugs.
Investigating Peptide-Target Interactions
CD spectroscopy can be used to monitor conformational changes in a D-alanine peptide upon binding to its biological target, such as a protein or a lipid membrane.[7] Such studies provide valuable insights into the mechanism of action. For instance, a peptide may be unstructured in solution and adopt a specific secondary structure, such as an α-helix, upon binding to a cell membrane.[8]
Quality Control in Peptide Synthesis and Manufacturing
CD spectroscopy serves as a valuable quality control tool to ensure the correct folding and batch-to-batch consistency of synthetically produced D-alanine peptides for research or therapeutic use.
Quantitative Data Presentation
Table 1: Secondary Structure Content of an Alanine-Rich Peptide in Aqueous Solution at Different Concentrations and pH (20°C) [9]
| Peptide Concentration (mM) | pH | α-helix (%) | β-sheet (%) | β-turn (%) | Unordered (%) |
| 0.2 | 6 | 13 | 19 | 19 | 49 |
| 0.1 | 6 | 17 | 15 | 20 | 48 |
| 0.05 | 6 | 21 | 11 | 21 | 47 |
| 0.2 | 7 | 13 | 19 | 19 | 49 |
| 0.1 | 7 | 17 | 15 | 20 | 48 |
| 0.05 | 7 | 21 | 11 | 21 | 47 |
| 0.025 | 7 | 24 | 9 | 22 | 45 |
| 0.1 | 8 | 17 | 15 | 20 | 48 |
| 0.05 | 8 | 21 | 11 | 21 | 47 |
Table 2: Secondary Structure Content of an Alanine-Rich Peptide in Different Solvents (0.05 mM, 20°C) [9]
| Solvent | α-helix (%) | β-sheet (%) | β-turn (%) | Unordered (%) |
| Water | 21 | 11 | 21 | 47 |
| Methanol (MeOH) | 35 | 0 | 32 | 33 |
| Trifluoroethanol (TFE) | 48 | 0 | 28 | 24 |
Experimental Protocols
Protocol 1: Determination of D-alanine Peptide Secondary Structure
Objective: To determine the secondary structure composition of a D-alanine peptide in an aqueous buffer.
Materials:
-
D-alanine containing peptide (purity >95%)
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvette with a path length of 1 mm[4]
-
Nitrogen gas supply
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the D-alanine peptide in the phosphate buffer. The final peptide concentration for CD measurement should typically be between 0.05 and 0.5 mg/mL.[1]
-
Ensure the sample is fully dissolved and the solution is transparent.
-
Prepare a buffer blank (phosphate buffer alone).
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas flush at least 30 minutes before use to purge the system of oxygen.[1]
-
Set the experimental parameters:
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer blank first.
-
Thoroughly clean and dry the cuvette.
-
Record the CD spectrum of the D-alanine peptide solution.
-
-
Data Processing and Analysis:
-
Subtract the buffer blank spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity ([θ]) using the following formula: [θ] = (m° * MRW) / (10 * d * c) where:
-
m° is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acid residues)
-
d is the path length of the cuvette in cm
-
c is the peptide concentration in g/mL
-
-
Deconvolute the processed CD spectrum using a suitable algorithm (e.g., CONTINLL, SELCON3, K2D3) to estimate the percentage of α-helix, β-sheet, and random coil structures.[11] Web servers such as DichroWeb can be used for this analysis.
-
Protocol 2: Thermal Denaturation Study of a D-alanine Peptide
Objective: To assess the thermal stability of a D-alanine peptide by monitoring its secondary structure as a function of temperature.
Materials:
-
Same as Protocol 1
-
CD spectropolarimeter with a Peltier temperature controller
Methodology:
-
Sample Preparation and Instrument Setup:
-
Prepare the peptide sample and set up the instrument as described in Protocol 1.
-
-
Data Acquisition:
-
Set the desired temperature range (e.g., 20°C to 95°C) and the temperature increment (e.g., 5°C).[1]
-
Equilibrate the sample at each temperature for a few minutes before recording the CD spectrum.
-
Alternatively, monitor the ellipticity at a single wavelength characteristic of the secondary structure of interest (e.g., 222 nm for α-helix) as the temperature is increased continuously.
-
-
Data Analysis:
-
Plot the molar residue ellipticity at 222 nm ([θ]₂₂₂) against temperature.
-
The resulting curve can be fitted to a sigmoidal function to determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.
-
Visualizations
Signaling Pathway: D-alanine Metabolism in Bacteria
D-alanine is a crucial component of the peptidoglycan cell wall in many bacteria. Its synthesis and incorporation into the cell wall represent a key metabolic pathway that is a target for some antibiotics.
Caption: Bacterial D-alanine metabolic pathway and antibiotic targets.
Experimental Workflow: D-peptide Drug Development using Mirror-Image Phage Display
The development of D-peptide drugs often employs a clever technique called mirror-image phage display to identify peptides that bind to a specific target.
Caption: Workflow for D-peptide drug discovery.
References
- 1. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 3. All-D amino acid-containing channel-forming antibiotic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure Derivatization of IgG-Binding Peptides and Analysis of Their Secondary Structure by Circular Dichroism Spectroscopy [jstage.jst.go.jp]
- 10. Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of D-Amino Acid-Containing Peptides in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids into peptides, a post-translational modification, can significantly alter their biological activity, stability, and receptor binding affinity.[1][2] The accurate quantification of these D-amino acid-containing peptides (DAACPs) in complex biological matrices is crucial for understanding their physiological roles, identifying disease biomarkers, and for the development of peptide-based therapeutics.[2][3] However, the subtle difference between D- and L-amino acid isomers, which does not result in a mass change, presents a significant analytical challenge.[4] This document provides detailed application notes and experimental protocols for the quantification of DAACPs using various advanced analytical techniques.
Methods for Quantification
Several powerful analytical methods have been developed to address the challenges of DAACP quantification. These can be broadly categorized into mass spectrometry-based techniques, chromatography-based separations, and enzyme-based assays.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and specific quantification of DAACPs.[5] The separation of diastereomeric peptides (peptides differing only in the chirality of one or more amino acids) is typically achieved using chiral chromatography, followed by detection with a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6][7]
Workflow for LC-MS/MS Quantification of DAACPs
Figure 1: General workflow for the quantification of DAACPs using LC-MS/MS.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) Mass Spectrometry
MALDI-TOF/TOF MS offers a rapid method for the analysis of DAACPs. While diastereomers have the same mass, differences in their fragmentation patterns (fragment ion intensities) upon collision-induced dissociation (CID) can be exploited for differentiation and relative quantification.[8][9] This technique is particularly useful for screening and identifying the presence of a D-amino acid at a specific position within a peptide.[9]
Workflow for MALDI-TOF/TOF Analysis of DAACPs
Figure 2: Workflow for the analysis of DAACPs using MALDI-TOF/TOF MS.
Ion Mobility-Mass Spectrometry (IM-MS)
Ion mobility spectrometry (IMS) coupled with mass spectrometry provides an additional dimension of separation based on the size, shape, and charge of ions.[10][11] This technique can separate peptide diastereomers that are indistinguishable by mass spectrometry alone, as the presence of a D-amino acid can alter the peptide's three-dimensional structure and thus its collision cross-section.[10][12] High-resolution IMS-MS has demonstrated the ability to achieve baseline separation of DAACPs and allows for linear quantification over a wide dynamic range.[10]
Principle of Ion Mobility Separation of DAACP Diastereomers
Figure 3: Principle of DAACP separation by Ion Mobility-Mass Spectrometry.
D-Amino Acid Oxidase (DAAO)-Based Enzymatic Assays
Enzymatic assays utilizing the stereospecificity of D-amino acid oxidase (DAAO) offer a cost-effective and sensitive method for the quantification of D-amino acids.[12][13] DAAO specifically catalyzes the oxidative deamination of D-amino acids, producing hydrogen peroxide, which can be measured using a variety of fluorometric or colorimetric probes.[13][14] This method is typically used to determine the total D-amino acid content after peptide hydrolysis.
Workflow for DAAO-Based Enzymatic Assay
Figure 4: Workflow for the D-amino acid oxidase (DAAO) enzymatic assay.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of the described methods for DAACP analysis. These values are indicative and can vary depending on the specific peptide, matrix, and instrumentation.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS | pmol to fmol range[6] | pmol to fmol range[5][15] | 3-4 orders of magnitude | Medium | High sensitivity and specificity; absolute quantification. | Can require complex sample preparation and derivatization.[6] |
| MALDI-TOF/TOF | pmol range[9] | Not ideal for absolute quantification | Limited for quantification | High | Rapid screening; provides positional information. | Lower resolution and sensitivity than LC-MS/MS; relative quantification. |
| IM-MS | fmol range[10] | 0.25% of the major isomer[10] | >2 orders of magnitude[10] | Medium to High | Separation of isobaric isomers; provides structural information. | Not as widely available as standard MS. |
| DAAO Assay | µU of enzyme activity[14] | pmol range[14] | 2-3 orders of magnitude | High | Cost-effective; high-throughput adaptable. | Indirect measurement; requires peptide hydrolysis. |
Experimental Protocols
Protocol 1: Quantification of a Specific DAACP in Plasma by LC-MS/MS
This protocol describes the quantification of a target DAACP in human plasma using a chiral stationary phase and a triple quadrupole mass spectrometer.
1. Materials and Reagents
-
Human plasma (K2-EDTA)
-
Internal Standard (IS): Stable isotope-labeled version of the target DAACP
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T)[2]
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of the internal standard solution.
-
Add 300 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant with 600 µL of water containing 0.1% TFA.
-
Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water with 0.1% TFA.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% MeOH in water.
-
Elute the peptides with 1 mL of 80% ACN in water.
-
Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis
-
LC System:
-
Column: Astec CHIROBIOTIC T, 2.1 x 150 mm, 5 µm[2]
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5-60% B over 15 minutes
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
-
MS/MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Optimize MRM transitions for the target DAACP and its L-isomer, as well as the internal standard.
-
Tune cone voltage and collision energy for each transition to maximize signal intensity.
-
Acquire data in MRM mode.
-
4. Data Analysis
-
Integrate the peak areas for the target DAACP, its L-isomer, and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using known concentrations of the DAACP standard.
-
Determine the concentration of the DAACP in the plasma samples from the calibration curve.
Protocol 2: Screening for DAACPs in a Peptide Mixture using MALDI-TOF/TOF MS
This protocol outlines a method for identifying the presence of DAACPs in a purified peptide mixture by analyzing differences in fragment ion intensities.
1. Materials and Reagents
-
Purified peptide mixture
-
MALDI Matrix: α-cyano-4-hydroxycinnamic acid (CHCA)
-
Matrix Solvent: 50% ACN, 0.1% TFA in water
-
MALDI target plate
-
MALDI-TOF/TOF mass spectrometer
2. Sample Preparation
-
Prepare a saturated solution of CHCA in the matrix solvent.
-
Mix the peptide sample (1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[16]
3. MALDI-TOF/TOF Analysis
-
Acquire a full MS spectrum in reflector positive ion mode to identify the parent ion masses of the peptides in the mixture.
-
Select the parent ion of interest for MS/MS analysis.
-
Acquire a tandem mass spectrum (MS/MS) using collision-induced dissociation (CID). Use air as the collision gas.[9]
-
Repeat the MS/MS acquisition for the corresponding synthetic all-L peptide standard under the identical conditions.
4. Data Analysis
-
Compare the MS/MS fragmentation patterns of the sample peptide and the synthetic all-L peptide.
-
Pay close attention to the relative intensities of the b- and y-type fragment ions. A significant difference in the intensity of specific fragment ions between the sample and the standard can indicate the presence of a D-amino acid.[8]
Protocol 3: Total D-Amino Acid Quantification using a D-Amino Acid Oxidase (DAAO) Fluorometric Assay
This protocol provides a method for determining the total D-amino acid content in a peptide sample after acid hydrolysis.
1. Materials and Reagents
-
Peptide sample
-
6 M HCl
-
D-Amino Acid Oxidase (DAAO) from porcine kidney
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent (or other suitable H₂O₂ probe)
-
1x Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
D-amino acid standard (e.g., D-Serine or D-Alanine)
-
96-well black microplate
2. Peptide Hydrolysis
-
Place the peptide sample in a hydrolysis tube.
-
Add 6 M HCl to the tube.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube and dry the sample under vacuum to remove the HCl.
-
Reconstitute the dried hydrolysate in 1x Reaction Buffer.
3. DAAO Assay
-
Prepare a standard curve of the D-amino acid standard in 1x Reaction Buffer.
-
Prepare a reaction mixture containing:
-
50 µL of 1x Reaction Buffer
-
1 µL of HRP (10 U/mL)
-
1 µL of Amplex Red (10 mM)
-
2 µL of DAAO (1 U/mL)
-
-
Add 50 µL of the hydrolyzed sample or D-amino acid standard to the wells of the 96-well plate.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
4. Data Analysis
-
Subtract the fluorescence of the blank (no D-amino acid) from all readings.
-
Plot the fluorescence values of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of D-amino acids in the hydrolyzed sample from the standard curve.
Conclusion
The quantification of D-amino acid-containing peptides in biological samples is a challenging but essential task in various fields of research and drug development. The methods and protocols described in this document, including LC-MS/MS, MALDI-TOF/TOF MS, IM-MS, and DAAO-based enzymatic assays, provide a comprehensive toolkit for researchers to accurately identify and quantify these important biomolecules. The choice of method will depend on the specific research question, the available instrumentation, and the required sensitivity and throughput. By carefully selecting and optimizing the appropriate analytical strategy, researchers can gain valuable insights into the roles of DAACPs in health and disease.
References
- 1. Fast and Effective Ion Mobility-Mass Spectrometry Separation of d-Amino-Acid-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. frontiersin.org [frontiersin.org]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: D-Peptides in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-peptides, composed of D-amino acids, are gaining significant attention in drug delivery due to their remarkable resistance to proteolytic degradation compared to their natural L-peptide counterparts.[1][2] This increased stability leads to longer plasma half-lives, enhancing their therapeutic efficacy.[2][3] This document provides a comprehensive overview of the applications of D-peptides in drug delivery, including their use as targeting ligands, cell-penetrating peptides (CPPs), and components of self-assembling nanostructures. Detailed experimental protocols and quantitative data from preclinical studies are presented to guide researchers in this promising field.
Key Advantages of D-Peptides in Drug Delivery
-
Enhanced Stability: D-peptides are resistant to degradation by proteases, which are ubiquitous in the body and readily degrade L-peptides.[1][2] This resistance translates to a longer circulation half-life in vivo.[2][3]
-
Reduced Immunogenicity: Due to their unnatural chirality, D-peptides are less likely to be recognized by the immune system, potentially reducing immunogenic responses.
-
Improved Oral Bioavailability: The stability of D-peptides against enzymatic degradation in the gastrointestinal tract makes them promising candidates for oral drug delivery.[2][4]
Applications of D-Peptides in Drug Delivery Systems
D-peptides are versatile tools in drug delivery and can be employed in various strategies:
-
Targeting Ligands: D-peptides can be designed to bind with high affinity and specificity to receptors overexpressed on diseased cells, such as cancer cells.[3][5] This allows for the targeted delivery of conjugated drugs, minimizing off-target toxicity.[5] For example, D-peptides targeting integrins are being explored for cancer therapy.[3][6]
-
Cell-Penetrating Peptides (CPPs): D-peptide versions of CPPs can efficiently transport a variety of cargo molecules, including small drugs, proteins, and nucleic acids, across cell membranes.[7][8] Their enhanced stability ensures that the CPP remains intact to facilitate intracellular delivery.
-
Self-Assembling Systems: Certain D-peptides can self-assemble into nanostructures like nanofibers and hydrogels.[9] These structures can encapsulate drugs and provide sustained, controlled release at the target site.[9]
Quantitative Data on D-Peptide Drug Delivery Systems
The following tables summarize key quantitative data from preclinical studies on D-peptide-based drug delivery systems.
Table 1: Pharmacokinetic Properties of D-Peptide Drug Candidates
| D-Peptide System | Administration Route | Max. Brain Concentration (Cmax/D) | Brain/Plasma Ratio | Plasma Half-life | Reference |
| RD2 (for Alzheimer's) | i.v., i.p., s.c., p.o. | 0.06 (μg/g)/(mg/kg) | 0.7 - 1.0 | > 2 days | [2] |
Table 2: In Vivo Efficacy of D-Peptide Drug Delivery Systems in Tumor Models
| D-Peptide System | Animal Model | Drug Delivered | Tumor Growth Inhibition | Reference |
| AuNP-DPA (p53 activator) | Xenograft mouse model | D-peptide p53 activator | Significant suppression | [1][3] |
| NT4-paclitaxel | Orthotopic mouse model of human breast cancer | Paclitaxel | Increased therapeutic activity | [10] |
Table 3: Cellular Uptake and Cytotoxicity of D-Peptide Conjugates
| D-Peptide Conjugate | Cell Line | IC50 | Cellular Uptake Mechanism | Reference |
| DPMI-α (MDM2 inhibitor) | Human glioblastoma | 219 nM (binding affinity) | Liposomal delivery | [11] |
| Peptide-Doxorubicin | MDA-MB-231, MDA-MB-468 (TNBC) | Similar to free Doxorubicin | Not specified | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Peptides
This protocol outlines the manual synthesis of a D-peptide using Fmoc/tBu strategy.
Materials:
-
Fmoc-protected D-amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
HPLC grade water and acetonitrile
-
Solid-phase synthesis vessel
-
Shaker
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-D-amino acid and 4 equivalents of OxymaPure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent D-amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water (or a cocktail with scavengers like DDT for cysteine-containing peptides).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized D-peptide using mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of a D-peptide drug conjugate on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
D-peptide drug conjugate
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the D-peptide drug conjugate in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted conjugate solutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[13]
-
Visualizations
D-Peptide Drug Delivery Workflow
Caption: General workflow for the development and evaluation of D-peptide-based drug delivery systems.
Signaling Pathway: D-Peptide Mediated p53 Activation
Caption: D-peptide nanoparticles can inhibit MDM2, leading to p53 activation and downstream anti-tumor effects.[1][3][11]
Logical Relationship: Advantages of D-Peptides
Caption: The core property of D-peptides leads to a cascade of advantages for drug delivery applications.
References
- 1. Awakening p53 in vivo by D-peptides-functionalized ultra-small nanoparticles: Overcoming biological barriers to D-peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Awakening p53 in vivo by D-peptides-functionalized ultra-small nanoparticles: Overcoming biological barriers to D-peptide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basics and recent advances in peptide and protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic D-amino acid peptide inhibits tumor cell motility on laminin-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing D-Alanine and its Dipeptide to Probe Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the direct application of tetra-D-alanine as a specific molecular tool in bacterial resistance studies is not extensively documented in current scientific literature, the foundational components, D-alanine (D-Ala) and the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala), are pivotal in understanding and overcoming antibiotic resistance, particularly to glycopeptide antibiotics like vancomycin. These application notes detail the use of D-alanine to investigate and manipulate the mechanisms of vancomycin resistance in Gram-positive bacteria.
Vancomycin resistance typically involves the substitution of the D-Ala-D-Ala terminus of peptidoglycan precursors with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), which significantly reduces the binding affinity of vancomycin to its target.[1][2] Exogenous D-alanine can be used to competitively inhibit the enzymes responsible for this alteration, thereby restoring susceptibility to vancomycin.
Application 1: Re-sensitization of Vancomycin-Resistant Enterococci (VRE) using D-Alanine
This application focuses on the use of exogenous D-alanine to restore vancomycin susceptibility in vancomycin-resistant enterococci (VRE). The underlying principle is that high concentrations of D-alanine can compete with D-lactate for the active site of the VanA ligase, leading to an increased production of the vancomycin-sensitive D-Ala-D-Ala peptidoglycan precursors.[1]
Quantitative Data Summary
The following table summarizes the effect of D-alanine on the minimum inhibitory concentration (MIC) of vancomycin against various vanA-positive clinical isolates of Enterococcus faecium.
| Bacterial Strain | Vancomycin MIC (µg/mL) | Vancomycin MIC with 50 mM D-Ala (µg/mL) | Fold Reduction in MIC | Reference |
| E. faecium Clinical Isolate 1 | >256 | 4 | >64 | [1] |
| E. faecium Clinical Isolate 2 | >256 | 8 | >32 | [1] |
| E. faecium Clinical Isolate 3 | >256 | 2 | >128 | [1] |
| E. faecium Clinical Isolate 4 | 128 | 4 | 32 | [1] |
| E. faecium Clinical Isolate 5 | 256 | 4 | 64 | [1] |
Experimental Protocol: Determination of Vancomycin MIC in the Presence of D-Alanine
This protocol outlines the methodology for determining the minimum inhibitory concentration (MIC) of vancomycin against VRE in the presence of D-alanine.
Materials:
-
Vancomycin-resistant Enterococcus faecium isolates
-
Mueller-Hinton (MH) broth
-
D-alanine solution (sterile, stock concentration of 1 M)
-
Vancomycin hydrochloride solution (sterile, stock concentration of 1024 µg/mL)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture VRE isolates overnight in MH broth at 37°C.
-
Dilute the overnight culture in fresh MH broth to achieve a starting optical density (OD₆₀₀) of approximately 0.05, which corresponds to a cell density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of D-Alanine and Vancomycin Dilutions:
-
In a 96-well microtiter plate, prepare a serial two-fold dilution of vancomycin in MH broth. The final volume in each well should be 100 µL.
-
Prepare a parallel set of dilutions in MH broth supplemented with D-alanine to a final concentration of 50 mM.
-
Include control wells with no vancomycin and no D-alanine, as well as wells with only D-alanine to assess its effect on bacterial growth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of vancomycin that completely inhibits visible growth.
-
Growth can be assessed visually or by measuring the OD₆₀₀ using a spectrophotometer.
-
Signaling Pathway: VanA-mediated Vancomycin Resistance and its Inhibition by D-Alanine
Caption: VanA-mediated resistance and D-Ala intervention.
Application 2: Probing Peptidoglycan Synthesis using D-Alanine Analogs
Modified D-alanine analogs, such as those containing azide or alkyne functionalities, can be used as chemical reporters to study peptidoglycan synthesis and dynamics. These analogs are incorporated into the bacterial cell wall by the native biosynthetic machinery. Subsequent bioorthogonal "click" chemistry reactions can then be used to attach fluorescent probes, allowing for the visualization of sites of active cell wall synthesis.[3]
Experimental Workflow: Fluorescent Labeling of Peptidoglycan
Caption: Workflow for fluorescent labeling of peptidoglycan.
Experimental Protocol: Metabolic Labeling of Bacterial Peptidoglycan
This protocol describes the metabolic labeling of bacterial peptidoglycan using an azide-modified D-alanine analog followed by fluorescent detection.
Materials:
-
Bacterial strain of interest (e.g., E. coli, Listeria monocytogenes)
-
Appropriate bacterial growth medium
-
Azide-D-alanine (AzDAl) stock solution (e.g., 100 mM in sterile water)
-
Fluorescent probe with a complementary reactive group for click chemistry (e.g., a cyclooctyne-conjugated fluorophore like DBCO-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge and tubes
-
Fluorescence microscope
Procedure:
-
Bacterial Growth and Labeling:
-
Grow the bacterial culture to the desired growth phase (e.g., mid-logarithmic phase).
-
Add AzDAl to the culture medium to a final concentration of 0.5-1 mM.
-
Incubate the culture under normal growth conditions for a period sufficient for cell wall turnover and incorporation of the analog (e.g., 1-2 hours). A no-analog control should be run in parallel.
-
-
Washing:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Repeat the centrifugation and washing step twice more to ensure complete removal of unincorporated AzDAl.
-
-
Click Chemistry Reaction:
-
Resuspend the washed cell pellet in PBS.
-
Add the fluorescent probe (e.g., DBCO-Alexa Fluor 488) to a final concentration of 10-50 µM.
-
Incubate the reaction in the dark at room temperature for 30-60 minutes.
-
-
Final Washing and Imaging:
-
Wash the cells three times with PBS to remove the unreacted fluorescent probe.
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount the labeled cells on a microscope slide and visualize using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Logical Relationship: D-Alanine Metabolism and its Role in Cell Wall Synthesis
The following diagram illustrates the central role of D-alanine in the biosynthesis of peptidoglycan.
References
- 1. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Ala-d-Ser VanN-Type Transferable Vancomycin Resistance in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation in Tetra-D-alanine Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the solid-phase synthesis of tetra-D-alanine peptides.
Troubleshooting Guides
Aggregation of the growing peptide chain on the solid support is a primary cause of reduced yield and purity in the synthesis of peptides rich in hydrophobic residues like alanine. This phenomenon, driven by interchain hydrogen bonding, can lead to incomplete coupling and deprotection steps.[1] Below are strategies and protocols to mitigate these challenges.
Strategies to Minimize Aggregation
Several methods can be employed to disrupt the secondary structures that lead to on-resin aggregation.[2] The effectiveness of these strategies can be compared based on their impact on crude peptide purity and overall yield.
Table 1: Comparison of Anti-Aggregation Strategies for Difficult Peptide Sequences
| Strategy | Principle | Expected Improvement in Crude Purity | Key Considerations |
| Microwave-Assisted SPPS | Utilizes microwave energy for rapid and uniform heating, disrupting hydrogen bonds and accelerating reaction kinetics.[3][4] | Can increase purity from ~42% to ~76% with proper mixing.[4] | Requires a microwave peptide synthesizer. May need optimization for heat-sensitive residues.[4][5] |
| Pseudoproline Dipeptides | Incorporating a pseudoproline dipeptide introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.[6] | Can increase product yields by up to 10-fold in highly aggregated sequences.[6] | Limited to sequences containing Ser, Thr, or Cys. The pseudoproline is introduced as a dipeptide unit.[6] |
| Backbone Protection (Hmb/Dmb) | The 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen physically prevents hydrogen bond formation.[7][8] | Significantly improves purity and yield for "difficult sequences".[7] | Best inserted before a hydrophobic region, ideally with 5-6 residues between it and another proline or pseudoproline.[8] |
| Chaotropic Agents & "Magic Mixture" | Chaotropic salts (e.g., LiCl, KSCN) disrupt water structure and weaken hydrophobic interactions. "Magic Mixture" (DCM/DMF/NMP) improves solvation of the peptide chain.[1] | Moderate to significant improvement, highly sequence-dependent. | May require optimization of salt concentration. "Magic Mixture" can improve swelling of the resin. |
Experimental Protocol: Optimized Fmoc Solid-Phase Synthesis of Tetra-D-alanine
This protocol incorporates the use of a high-swelling resin and a structure-disrupting dipeptide to mitigate aggregation.
Materials:
-
Fmoc-D-Ala-OH
-
Fmoc-D-Ala-D-Ala-OH (or use a pseudoproline dipeptide if an appropriate serine or threonine were in the sequence)
-
Rink Amide NovaPEG resin (low substitution, e.g., 0.4 mmol/g)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing Solution: DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Procedure:
-
Resin Swelling: Swell the Rink Amide NovaPEG resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
First Amino Acid Coupling (Fmoc-D-Ala-OH):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Pre-activate Fmoc-D-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling (Fmoc-D-Ala-OH):
-
Repeat the deprotection and washing steps as in 2a and 2b.
-
Couple the second Fmoc-D-Ala-OH using the same procedure as in 2c and 2d.
-
-
Dipeptide Coupling (Fmoc-D-Ala-D-Ala-OH):
-
To circumvent aggregation that typically begins after the second or third residue, couple the final two residues as a dipeptide.
-
Repeat the deprotection and washing steps.
-
Pre-activate Fmoc-D-Ala-D-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Couple the dipeptide to the resin-bound dipeptide for 4 hours. A longer coupling time may be necessary.
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
-
Final Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the final Fmoc group.
-
Wash thoroughly with DMF and then DCM.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Mandatory Visualization
The following diagram illustrates a troubleshooting workflow for addressing aggregation during peptide synthesis.
Caption: Troubleshooting workflow for aggregation in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: At what point during the synthesis of tetra-D-alanine is aggregation most likely to occur?
A1: Aggregation is not likely before the fifth or sixth residue in most peptide sequences.[1] For a short peptide like tetra-D-alanine, significant aggregation issues typically arise after the coupling of the third amino acid, as the growing peptide chain becomes more prone to forming secondary structures.
Q2: Can I use standard polystyrene resin for tetra-D-alanine synthesis?
A2: While standard polystyrene resins can be used, for aggregation-prone sequences, it is highly recommended to use resins with good swelling properties, such as PEG-modified polystyrene (e.g., NovaPEG, TentaGel) or resins with a low substitution level. These resins help to keep the peptide chains better solvated and further apart, reducing the likelihood of interchain aggregation.
Q3: Is it better to use a higher temperature or a chemical modification like a pseudoproline to combat aggregation?
A3: The choice depends on the severity of the aggregation and the available equipment. Increasing the temperature, especially with microwave assistance, is often a first-line approach as it can be implemented without changing the chemical composition of the peptide.[4] However, for extremely difficult sequences, chemical modifications like pseudoproline dipeptides or Hmb/Dmb backbone protection are often more effective as they directly disrupt the hydrogen bonding responsible for aggregation.[6][8]
Q4: Are there any downsides to using microwave heating for peptide synthesis?
A4: While microwave heating is very effective, it can increase the risk of side reactions like racemization, particularly for sensitive amino acids such as cysteine and histidine.[5] Therefore, it is important to use optimized, temperature-controlled microwave protocols to balance the benefits of reduced aggregation with the potential for unwanted side reactions.
Q5: How do I know if my coupling reaction has failed due to aggregation?
A5: A primary indicator of aggregation-induced coupling failure is a negative or ambiguous result from colorimetric tests like the Kaiser or ninhydrin test, even after extended coupling times. Another sign is the shrinking of the resin bed, which indicates poor solvation of the peptide-resin matrix.
Q6: Can I just increase the coupling time to overcome aggregation?
A6: Simply increasing the coupling time is often insufficient for severe aggregation. Once the peptide chains have aggregated, the N-terminal amine may become inaccessible to the incoming activated amino acid, and further extension of the reaction time will not lead to complete coupling. In such cases, it is necessary to employ a strategy that actively disrupts the aggregates.
References
- 1. peptide.com [peptide.com]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Resolving D-Amino Acid Peptide Isomers by Mass Spectrometry
Welcome to the technical support center for the analysis of D-amino acid containing peptides (DAACPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving peptide stereoisomers using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to detect D-amino acid peptide isomers with standard mass spectrometry?
Standard mass spectrometry (MS) separates ions based on their mass-to-charge ratio (m/z). Since D-amino acid containing peptides and their all-L-amino acid counterparts are stereoisomers, they have the exact same molecular mass.[1][2] This makes them "invisible" to a standard MS analysis, which cannot differentiate between them.
Q2: What are the common sources of D-amino acids in peptide samples?
D-amino acids can be present in peptides for several reasons:
-
Endogenous Production: They can be naturally present in biological systems, often resulting from post-translational modifications.[1][2][3]
-
Synthetic Impurities: During peptide synthesis, D-isomers can be introduced as impurities from the amino acid starting materials.[4][5]
-
Racemization: Spontaneous isomerization can occur during peptide synthesis, purification, or even during storage of the final product.[4][5][6] Acid hydrolysis, a common sample preparation step, can also induce racemization.[5][7][8]
Q3: What are the primary mass spectrometry-based strategies for resolving D-amino acid peptide isomers?
The main strategies involve coupling mass spectrometry with a separation technique that is sensitive to stereochemistry. These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used approach that often involves either chiral chromatography or derivatization to create diastereomers that can be separated by a standard reverse-phase column.[4][7][9]
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates isomers based on their different three-dimensional shapes and sizes (collision cross-section) in the gas phase.[10][11]
-
Tandem Mass Spectrometry (MS/MS and MS³): This method relies on the principle that peptide epimers can exhibit different fragmentation patterns upon collision-induced dissociation (CID) or other fragmentation techniques.[6][12][13]
Troubleshooting Guides
Issue 1: Co-elution of isomeric peptides in LC-MS analysis.
Problem: You observe a single peak in your LC-MS chromatogram, but suspect the presence of co-eluting D-amino acid peptide isomers.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Chromatographic Resolution | Optimize your LC gradient. Try a shallower gradient or a different organic modifier. | Improved separation of isomeric peaks. |
| Employ a chiral column designed for separating enantiomers/diastereomers. | Baseline or partial separation of the isomers. | |
| Isomers have very similar retention times | Use derivatization with a chiral reagent (e.g., Marfey's reagent) after peptide hydrolysis to create diastereomers with greater chromatographic differences.[7][12] | Enhanced separation of the derivatized amino acid diastereomers. |
| Couple your LC system with an ion mobility spectrometer (LC-IM-MS).[10][11] | Separation of isomers in the gas phase based on their collision cross-section, even if they co-elute from the LC column. |
Issue 2: Suspected racemization during sample preparation.
Problem: You are unsure if the detected D-amino acids are endogenous or an artifact of your sample preparation protocol (e.g., acid hydrolysis).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acid-induced racemization during hydrolysis | Perform hydrolysis using deuterated hydrochloric acid (DCl) in D₂O.[5][7][8] | Amino acids that undergo racemization during hydrolysis will incorporate a deuterium atom at the α-carbon, resulting in a +1 Da mass shift. This allows you to distinguish them from the naturally occurring D-amino acids in your sample by MS.[7][8] |
| Perform a time-course study of hydrolysis (e.g., 0, 4, 8, 12, 24 hours) and extrapolate back to 0 hours to estimate the initial D-amino acid content.[8] | A more accurate quantification of the endogenous D-amino acid levels by accounting for the rate of hydrolysis-induced racemization. |
Issue 3: Difficulty in localizing the position of the D-amino acid in the peptide sequence.
Problem: You have confirmed the presence of a D-amino acid in your peptide, but you cannot determine its exact location.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Identical MS/MS fragmentation patterns of isomers | Employ tandem mass spectrometry (MS/MS or MS³). Isomeric peptides can sometimes produce different relative abundances of fragment ions.[6][13] | The different fragmentation patterns can help to pinpoint the region of the peptide containing the isomerized residue. |
| Utilize Ion Mobility-Mass Spectrometry (IM-MS). The arrival times of fragment ions can differ depending on the location of the D-amino acid.[10][11] | This provides an additional dimension of data to help localize the modification. | |
| Perform enzymatic digestion with stereospecific enzymes. For example, some peptidases will not cleave at a D-amino acid residue.[2][3] | The resulting cleavage pattern will indicate the location of the D-amino acid. | |
| Use a "spiking" experiment with synthetic, isotope-labeled peptide standards of the suspected diastereomers.[1] | Co-elution of the endogenous peptide with one of the synthetic standards provides strong evidence for its stereochemical assignment. |
Experimental Protocols
Protocol 1: Chiral Amino Acid Analysis by LC-MS after Derivatization
This protocol outlines the general steps for determining the enantiomeric composition of amino acids in a peptide sample after hydrolysis and derivatization with Marfey's reagent (FDAA).[7]
1. Peptide Hydrolysis:
- Hydrolyze the peptide sample in 6 M deuterated hydrochloric acid (DCl) in D₂O at 110°C for 24 hours in a sealed vacuum tube.[7][8] The use of DCl helps to identify any racemization that occurs during this step.[7]
2. Derivatization with Marfey's Reagent:
- Dry the hydrolyzed amino acid mixture.
- Re-dissolve the amino acid residue in 100 µL of 1 M sodium bicarbonate.
- Add a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
- Incubate the reaction at 40°C for 1 hour with shaking.
- Quench the reaction by adding 2 M HCl.
- Dry the sample and reconstitute in the initial mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis:
- Column: Use a standard C18 reversed-phase column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate the derivatized amino acid diastereomers.
- MS Detection: Use a tandem mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific L- and D-amino acid derivatives.
Protocol 2: Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Separation
This protocol provides a general workflow for the direct analysis of D-amino acid containing peptide isomers using IM-MS.[10][11]
1. Sample Preparation:
- Prepare the peptide sample in a solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. IM-MS Analysis:
- Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.
- Optimize ion source conditions for stable spray and efficient ionization of the peptide.
- In the ion mobility cell, ions are separated based on their drift time through a buffer gas under the influence of a weak electric field.
- The instrument records the arrival time distribution for each m/z value.
3. Data Analysis:
- Extract the arrival time distributions for the m/z of interest.
- Peptide isomers with different shapes will have different collision cross-sections and thus different drift times, resulting in separate peaks in the arrival time distribution.[10][11]
Visualizations
Caption: General experimental workflow for resolving D-amino acid peptide isomers.
Caption: Troubleshooting decision tree for D-amino acid peptide isomer analysis.
References
- 1. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols [neuroproteomics.scs.illinois.edu]
- 3. Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 5. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
troubleshooting poor solubility of H-D-Ala-D-Ala-D-Ala-D-Ala-OH
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor solubility of the tetrapeptide H-D-Ala-D-Ala-D-Ala-D-Ala-OH.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide not dissolving in aqueous buffers like water or PBS?
A1: The poor solubility of this compound in neutral aqueous solutions is due to its molecular characteristics. The peptide is composed of four D-alanine residues, which are non-polar and hydrophobic.[1][2] Peptides with a high percentage of hydrophobic amino acids often have limited solubility in water.[3][4] Furthermore, at a neutral pH, the peptide has a net charge of approximately zero (a positive charge at the N-terminus and a negative charge at the C-terminus), which is near its isoelectric point (pI).[1][4] Peptides are typically least soluble at their pI.[1][2]
Q2: What is the recommended starting procedure for dissolving this peptide?
A2: Due to its high hydrophobicity, the recommended method is to first dissolve the peptide in a minimal amount of a sterile organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[3][5] This stock solution can then be slowly added dropwise to your aqueous experimental buffer while stirring to achieve the final desired concentration.[5][6] This technique prevents the peptide from precipitating out of solution.[6] Always test solubility on a small amount of the peptide first.[4][7][8]
Q3: How does adjusting the pH of the solvent affect the solubility of this peptide?
A3: Adjusting the pH away from the peptide's isoelectric point (pI) can increase its solubility.[1][7] Since this compound is a neutral peptide, making the solution acidic or basic will impart a net positive or net negative charge, respectively, improving its interaction with water molecules.[3] For a basic peptide (net positive charge), dissolving in a dilute acidic solution like 10% acetic acid is recommended.[9][10] For an acidic peptide (net negative charge), a dilute basic solution like 0.1 M ammonium bicarbonate can be used.[10]
Q4: Are there any solvents I should absolutely avoid?
A4: While DMSO is a common choice, it should be used with caution or avoided for peptides containing cysteine (Cys) or methionine (Met) residues, as it can oxidize the side chains.[3] Although this compound does not contain these residues, this is a critical general consideration. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity.[5]
Q5: What physical methods can I use to aid dissolution?
A5: Sonication and gentle warming can significantly help dissolve the peptide.[4][7] Sonication helps break up aggregates and increases the surface area of the peptide exposed to the solvent.[3][6] Gently warming the solution to less than 40°C can also increase solubility, but care must be taken to avoid thermal degradation of the peptide.[2][7][9] After attempting dissolution, it is always recommended to centrifuge the solution and use the supernatant to ensure no undissolved particulates are present.[3][7]
Peptide Characteristics and Solubility Data
| Property | D-Alanine (Monomer) | H-D-Ala-D-Ala-OH (Dipeptide) | This compound (Tetrapeptide) |
| Molecular Formula | C₃H₇NO₂ | C₆H₁₂N₂O₃ | C₁₂H₂₂N₄O₅[11] |
| Molecular Weight | 89.09 g/mol | 160.17 g/mol | ~302.34 g/mol [11] |
| Net Charge at pH 7 | ~0 | ~0 | ~0 |
| Hydrophobicity | Low | Moderate | High |
| Aqueous Solubility | 165 g/L (at 25°C)[12][13] | 100 mg/mL (in H₂O, requires sonication)[14][15] | Very Poor (predicted) |
| Organic Solvent Solubility | Soluble in DMSO[16] | 2 mg/mL (in DMSO, with pH adjustment and sonication)[14][15] | Soluble in DMSO, DMF (predicted)[3][4][5] |
Visualizing Peptide Solubility Factors
The primary factors contributing to the poor aqueous solubility of this compound are its amino acid composition and net charge.
Troubleshooting Workflow for Peptide Dissolution
If you are experiencing difficulty dissolving this compound, follow this systematic approach.
Experimental Protocols
Protocol 1: General Solubility Test
This protocol is designed to find a suitable solvent without risking the entire peptide sample.
-
Aliquot Peptide: Weigh a small, accurately known amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Initial Solvent: Add a calculated volume of sterile, distilled water or a neutral buffer (e.g., PBS) to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly for 30 seconds.
-
Visual Inspection: Check for a clear solution. If the solution is cloudy or contains visible particulates, the peptide is not fully dissolved.
-
Physical Assistance: Place the tube in an ultrasonic bath for 5-10 minutes.[4] If a sonicator is unavailable, gently warm the sample to 37°C for 10-15 minutes.[7][9]
-
Re-evaluation: If the peptide remains insoluble, proceed to Protocol 2.
-
Confirmation: Once a clear solution is obtained, centrifuge the tube at >10,000 x g for 5 minutes to pellet any residual microparticulates.[3] Carefully transfer the supernatant to a new tube.
Protocol 2: Dissolution Using an Organic Co-Solvent
This is the most likely method to succeed for this compound.
-
Prepare Peptide: Start with a pre-weighed, small amount of lyophilized peptide in a sterile microcentrifuge tube.
-
Add Organic Solvent: Add a minimal volume of 100% DMSO (e.g., 20-50 µL) directly to the peptide powder.[5] Vortex until the peptide is completely dissolved, creating a clear, concentrated stock solution.
-
Dilution: Place the desired final volume of your aqueous buffer in a separate tube on a magnetic stirrer.
-
Slow Addition: Using a pipette, slowly add the peptide-DMSO stock solution drop-by-drop into the vortexing aqueous buffer.[6] Do not add the aqueous buffer to the DMSO stock.
-
Final Solution: This process should yield a clear final solution. If turbidity appears, you have exceeded the peptide's solubility limit at that concentration.[5] Ensure the final DMSO concentration is compatible with your downstream application (e.g., <0.5% for cell culture).[5]
Role in Bacterial Cell Wall Synthesis
This compound is related to the crucial dipeptide H-D-Ala-D-Ala-OH, which is a fundamental component in the biosynthesis of peptidoglycan, the main structural element of bacterial cell walls.[11][15][17] Understanding this pathway is relevant for applications in antibiotic research.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. reta-peptide.com [reta-peptide.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. agrisera.com [agrisera.com]
- 9. biorbyt.com [biorbyt.com]
- 10. lifetein.com [lifetein.com]
- 11. This compound () for sale [vulcanchem.com]
- 12. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. glpbio.com [glpbio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Amino Acid Detection in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of D-amino acids in complex biological matrices.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental workflow for D-amino acid analysis.
1. Sample Preparation & Hydrolysis
| Question | Answer |
| My D-amino acid concentrations seem artificially high after protein hydrolysis. What could be the cause? | This is a classic sign of racemization , the conversion of L-amino acids to D-amino acids during harsh hydrolysis conditions. To mitigate this, consider using a milder hydrolysis method. A combination of a brief partial chemical hydrolysis (e.g., 6 M HCl at 80-90°C for 15 minutes) followed by enzymatic hydrolysis with pronase and then leucine aminopeptidase can significantly reduce racemization to less than 0.002%.[1] Another effective strategy is to perform hydrolysis using deuterated hydrochloric acid (DCl in D₂O). Amino acids that undergo racemization will incorporate deuterium, resulting in a +1 Da mass shift, allowing them to be excluded from the analysis by mass spectrometry.[2] |
| How can I be sure that the D-amino acids I'm detecting are endogenous and not from contamination? | Bacterial contamination is a common source of D-amino acids. Ensure all glassware is sterile and solutions are filtered. It is also crucial to process samples promptly and store them appropriately to prevent microbial growth. Running a "blank" sample (matrix without the biological component) through the entire workflow can help identify any background contamination. |
| What is the best way to extract free D-amino acids from a complex matrix like cell culture media or plasma? | Protein precipitation is a common first step to remove larger molecules. This can be achieved by adding an equal volume of ice-cold methanol, followed by vortexing and centrifugation. The supernatant containing the free amino acids can then be collected. For samples with high salt content, like cell culture media, a solid-phase extraction (SPE) step may be necessary to desalt the sample before analysis. |
2. Derivatization
| Question | Answer |
| I'm getting incomplete derivatization with Marfey's reagent (FDAA). What should I check? | Incomplete derivatization can be due to several factors. Ensure the pH of the reaction is alkaline (typically around 9-10 with a bicarbonate or triethylamine buffer) as the reaction with the amino group is pH-dependent. Also, confirm that Marfey's reagent is in sufficient molar excess (at least 3-4 fold) over the total amino acid concentration in your sample.[3] The reaction should be carried out in the dark at a slightly elevated temperature (e.g., 37-40°C) for a sufficient time (often overnight) to ensure completion.[3] |
| My derivatized amino acids are not separating well on the HPLC column. | This could be an issue with your mobile phase, gradient, or the column itself. For Marfey's reagent derivatives, a reversed-phase C18 column is commonly used. Optimization of the gradient elution with acetonitrile and an acidic aqueous mobile phase (e.g., containing 0.1% formic acid or trifluoroacetic acid) is critical for good separation.[4] If you are analyzing β-diastereomeric amino acids, you might consider using a variant of Marfey's reagent, such as one with a proline analogue, which can enhance the separation of these specific isomers.[5] |
| Are there alternatives to Marfey's reagent for chiral derivatization? | Yes, several other chiral derivatization agents are available, each with its own advantages. These include Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA), Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (FDLA), and o-phthalaldehyde (OPA) in combination with a chiral thiol like N-isobutyryl-L-cysteine (IBLC). The choice of reagent will depend on the specific amino acids of interest and the detection method being used. |
3. Chromatographic Analysis (LC-MS/MS)
| Question | Answer |
| I'm observing significant signal suppression or enhancement for my analytes (matrix effects). How can I minimize this? | Matrix effects are a common challenge in LC-MS/MS analysis of complex mixtures.[6] To mitigate this, ensure your sample preparation is effective at removing interfering substances. This may involve solid-phase extraction (SPE) or other cleanup steps. The use of stable isotope-labeled internal standards for each D-amino acid is highly recommended as they co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[6] Diluting the sample can also reduce the concentration of interfering matrix components. |
| My peak shapes are poor (e.g., tailing or fronting). What could be the problem? | Poor peak shape can result from several factors. Check for column contamination or degradation; flushing the column or replacing it may be necessary. Ensure your mobile phase is properly prepared and degassed. The pH of the mobile phase can also significantly impact the peak shape of amino acids. Additionally, interactions between the analyte and the materials in your LC system (e.g., metal tubing) can sometimes cause tailing; using a system with biocompatible components can help. |
| How do I improve the sensitivity of my LC-MS/MS method for low-abundance D-amino acids? | To enhance sensitivity, you can optimize the ionization source parameters (e.g., spray voltage, gas flows, and temperature). Derivatization not only aids in chiral separation but can also improve ionization efficiency.[3] Selecting the most intense and specific multiple reaction monitoring (MRM) transitions for each analyte is also crucial. If sensitivity is still an issue, consider using a more sensitive mass spectrometer or a pre-concentration step in your sample preparation. |
4. Enzymatic Assays
| Question | Answer |
| My D-amino acid oxidase (DAAO) assay is showing low activity or no signal. | Ensure the DAAO enzyme is active; it should be stored correctly (typically at -20°C or below) and handled on ice. The assay buffer pH is critical for optimal enzyme activity (usually around pH 8.5).[7] Also, confirm that the substrate (D-amino acid) concentration is appropriate; for kinetic assays, it should ideally be around the Km value of the enzyme for that substrate. The coupled detection system (e.g., horseradish peroxidase and a chromogenic substrate) must also be functioning correctly. |
| I'm seeing a high background signal in my DAAO assay. | A high background can be caused by interfering substances in the sample that react with the detection reagents. Running a sample blank (without DAAO) can help identify if the matrix itself is contributing to the background. Ensure that the reagents, particularly the hydrogen peroxide detection components, have not degraded. Some complex matrices may require a cleanup step before the enzymatic assay to remove interfering compounds. |
| Can I use a DAAO assay to measure specific D-amino acids? | Wild-type DAAO has broad substrate specificity, meaning it will react with several different D-amino acids.[7] Therefore, a standard DAAO assay measures the total D-amino acid content that the enzyme can act upon. To measure a specific D-amino acid, you would need to either use a DAAO variant engineered for high specificity to that particular amino acid or couple the assay with a separation technique like HPLC. |
Data Presentation
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for D-Amino Acid Analysis Methods
| Method | Derivatization/Technique | Matrix | Analyte(s) | LOD | LOQ | Reference |
| LC-MS/MS | Marfey's Reagent | Standard Solution | 19 Proteinogenic AAs | - | ~0.1 - 1 µM | [3] |
| LC-MS/MS | (S)-NIFE | Protein Hydrolysate | 10 D-amino acids | - | 12.5 or 62 ng/mL | [2] |
| GC-MS | Methyl chloroformate/methanol | Human Serum & Urine | D-amino acids | 3.2-446 nM | 0.031-1.95 µM | Not in search results |
| HPLC-FLD | DAAO + PDA/2ME | Standard Solution | 5 D-amino acids | 0.2-1 µM | - | [8] |
| HPLC-UV | OPA/FMOC | Cell Culture Media | Primary AAs | - | 0.9-1000 pmol/µL | [9] |
Note: LOD and LOQ values are highly dependent on the specific instrument, matrix, and analyte. This table provides a general comparison based on published data.
Experimental Protocols
Protocol 1: Chiral Derivatization of Amino Acids using Marfey's Reagent (FDAA) for LC-MS/MS Analysis
Materials:
-
Amino acid sample (e.g., protein hydrolysate, plasma extract)
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution (e.g., 20 mM in acetone)
-
Triethylamine (TEA) solution (e.g., 0.5 M in water)
-
Hydrochloric acid (HCl) solution (e.g., 0.5 M)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
Procedure:
-
To 20 µL of the amino acid sample, add a suitable internal standard (e.g., ¹³C₃-D-Ala to a final concentration of 100 µM).
-
Add 40 µL of 20 mM Marfey's reagent solution.
-
Initiate the reaction by adding 10 µL of 0.5 M TEA.
-
Vortex the mixture gently and incubate at 37°C for 24 hours in the dark.
-
Quench the reaction by adding 10 µL of 0.5 M HCl.
-
Dilute the final reaction mixture to 200 µL with 20% acetonitrile containing 0.1% formic acid.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Enzymatic Assay for Total D-Amino Acid Detection using D-Amino Acid Oxidase (DAAO)
Materials:
-
Sample containing D-amino acids
-
D-Amino Acid Oxidase (DAAO) from a suitable source (e.g., porcine kidney)
-
Disodium pyrophosphate buffer (e.g., 75 mM, pH 8.5)
-
Horseradish peroxidase (HRP) solution (e.g., 1 U/mL)
-
o-Dianisidine (o-DNS) solution (e.g., 1 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well microplate containing:
-
Sample (volume adjusted based on expected D-amino acid concentration)
-
75 mM disodium pyrophosphate buffer (to bring the final volume to 200 µL)
-
1 U/mL HRP (final concentration)
-
1 mM o-DNS (final concentration)
-
-
Initiate the reaction by adding 10-20 µL of DAAO solution (e.g., ~0.01 U).
-
Immediately place the microplate in a plate reader and monitor the increase in absorbance at 440 nm over time (e.g., every minute for 30 minutes).
-
The rate of change in absorbance is proportional to the DAAO activity, which in turn is related to the concentration of D-amino acids in the sample. A standard curve with known concentrations of a D-amino acid (e.g., D-alanine) should be prepared to quantify the results.[7]
Mandatory Visualizations
Caption: General workflow for D-amino acid analysis in complex mixtures.
Caption: Principle of chiral derivatization for separating amino acid enantiomers.
Caption: Signaling pathway of a coupled D-amino acid oxidase (DAAO) enzymatic assay.
References
- 1. Improved method for hydrolyzing proteins and peptides without inducing racemization and for determining their true D-amino acid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Enhanced Stereochemical Analysis of βâDiastereomeric Amino Acids with Variants of Marfeyâs Reagent - American Chemical Society - Figshare [acs.figshare.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new strategy for the selective determination of D-amino acids: enzymatic and chemical modifications for pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
strategies to improve ionization of D-peptides in mass spectrometry
Welcome to the technical support center for the analysis of D-peptides by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in improving the ionization of D-peptides.
Frequently Asked Questions (FAQs)
Q1: Is there a difference in ionization efficiency between D-peptides and their L-peptide counterparts?
While diastereomers like D- and L-peptides have identical masses, their three-dimensional structures differ. This stereochemistry can influence ionization efficiency, although the effects are often subtle and peptide-specific. Some studies suggest that differences in gas-phase proton affinity and intramolecular interactions due to the altered stereochemistry can lead to variations in ionization. However, comprehensive quantitative data directly comparing the ionization efficiencies of a wide range of D- and L-peptide pairs is not extensively documented in published literature. It is generally recommended to assume that the ionization efficiency may differ and to optimize analytical methods accordingly.
Q2: What are the primary strategies to enhance the signal of D-peptides in ESI-MS?
The primary strategies for enhancing D-peptide signals in Electrospray Ionization Mass Spectrometry (ESI-MS) are similar to those for L-peptides and focus on increasing the charge state and/or the efficiency of gas-phase ion formation. Key approaches include:
-
Mobile Phase Optimization: The choice of solvents and additives in the mobile phase is critical. Acidic additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) are commonly used to promote protonation and improve chromatographic separation.[1][2][3]
-
Supercharging Reagents: Adding small amounts of "supercharging" reagents to the ESI solvent can significantly increase the charge state of peptides, leading to better fragmentation and detection.[4][5][6][7]
-
Chemical Derivatization: Modifying the peptide's chemical structure to introduce a permanent positive charge or a group with high proton affinity can dramatically improve ionization efficiency.[8][9][10][11]
Q3: How can I improve the ionization of D-peptides in MALDI-MS?
For Matrix-Assisted Laser Desorption/Ionization (MALDI), optimizing the matrix and sample preparation is key:
-
Matrix Selection: The choice of matrix is crucial and depends on the physicochemical properties of the D-peptide. Common matrices for peptides include α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA).[12] Experimenting with different matrices is often necessary to find the optimal one for a specific D-peptide.
-
Sample Preparation and Deposition: The way the sample and matrix are mixed and deposited on the MALDI target can significantly impact signal intensity and quality. Techniques like the dried-droplet method, thin-layer method, and two-layer method can be explored.[13][14][15][16]
Q4: Can derivatization help in distinguishing between D- and L-peptides?
While derivatization is primarily used to enhance ionization, chiral derivatizing agents can be employed to distinguish between D- and L-amino acids within a peptide. This approach, often coupled with liquid chromatography, can separate the resulting diastereomeric derivatives, allowing for their individual detection by mass spectrometry.
Troubleshooting Guides
Issue 1: Low or No Signal for my D-Peptide in ESI-MS
This is a common issue that can stem from various factors. The following logical workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low D-peptide signal in ESI-MS.
Issue 2: Poor Signal or High Background in MALDI-MS for D-Peptides
MALDI-MS is sensitive to sample purity and preparation. Use this guide to troubleshoot common MALDI-related issues.
Caption: Troubleshooting workflow for poor D-peptide signal in MALDI-MS.
Data Presentation: Comparison of Ionization Enhancement Strategies
Table 1: Mobile Phase Additives for ESI-MS
| Additive | Typical Concentration | Pros | Cons |
| Formic Acid (FA) | 0.1% | Good for MS sensitivity, volatile.[1][3] | May provide lower chromatographic resolution than TFA.[3] |
| Acetic Acid (AA) | 0.1% - 1% | Volatile, MS-friendly. | Weaker acid, may result in less protonation than FA or TFA. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Excellent for chromatography (peak shape).[1][2] | Strong ion suppression in ESI-MS, can contaminate the system.[1][2] |
| Difluoroacetic Acid (DFA) | 0.05% - 0.1% | A good compromise between FA and TFA for chromatography and MS signal.[1] | Less common than FA or TFA. |
| Ammonium Formate/Acetate | 5-10 mM | Can be used to buffer the mobile phase at a higher pH. | May form adducts with the analyte. |
Table 2: Common Supercharging Reagents for ESI-MS
| Reagent | Typical Concentration | Key Characteristics |
| m-Nitrobenzyl alcohol (m-NBA) | 0.1% - 1% | One of the most common and effective supercharging reagents.[4] |
| Sulfolane | 1% - 5% | Effective at increasing charge states.[4] |
| Propylene carbonate | 1% - 5% | Can significantly increase protein charge states.[7] |
| Dimethyl sulfoxide (DMSO) | 1% - 5% | Can improve peptide identification numbers.[17] |
Experimental Protocols
Protocol 1: Chemical Derivatization of D-Peptides (Amine Group Modification)
This protocol describes a general procedure for N-terminal and lysine side-chain derivatization using a commercially available labeling reagent (e.g., those containing an N-hydroxysuccinimide ester group with a fixed positive charge).
Objective: To introduce a permanent positive charge to enhance ESI ionization efficiency.
Materials:
-
D-peptide sample
-
Derivatization reagent (e.g., a quaternary ammonium salt NHS ester)
-
Reaction buffer (e.g., 50 mM sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 50 mM Tris-HCl, pH 8.0)
-
Desalting column (e.g., C18 ZipTip)
-
Solvents for desalting (e.g., 0.1% TFA in water, 70% acetonitrile with 0.1% TFA)
Procedure:
-
Peptide Solubilization: Dissolve the D-peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Dissolve the derivatization reagent in a compatible solvent (e.g., DMSO or acetonitrile) immediately before use.
-
Derivatization Reaction: Add the derivatization reagent to the peptide solution at a molar excess (e.g., 10- to 50-fold). Incubate at room temperature for 1-2 hours.
-
Quenching: Add the quenching solution to the reaction mixture to consume any unreacted labeling reagent. Incubate for 15 minutes.
-
Sample Cleanup: Desalt the derivatized peptide using a C18 desalting column to remove excess reagent and buffer salts.
-
Analysis: Analyze the desalted, derivatized D-peptide by ESI-MS.
Caption: Workflow for amine group derivatization of D-peptides.
Protocol 2: MALDI Sample Preparation using the Dried-Droplet Method
Objective: To co-crystallize the D-peptide with a suitable matrix for MALDI-MS analysis.
Materials:
-
D-peptide sample (dissolved in 0.1% TFA)
-
MALDI Matrix (e.g., CHCA) solution (e.g., saturated solution in 50:50 acetonitrile:water with 0.1% TFA)
-
MALDI target plate
Procedure:
-
Mix Sample and Matrix: In a microcentrifuge tube, mix the D-peptide sample solution and the matrix solution in a 1:1 ratio (v/v).
-
Spotting: Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Drying: Allow the droplet to air-dry at room temperature. This will result in the formation of crystals containing the embedded D-peptide.
-
Analysis: Insert the MALDI target plate into the mass spectrometer and acquire data.
Caption: Workflow for MALDI sample preparation using the dried-droplet method.
References
- 1. waters.com [waters.com]
- 2. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current perspectives on supercharging reagents in electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Charging and supercharging of proteins for mass spectrometry: recent insights into the mechanisms of electrospray ionization - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 13. Two-layer sample preparation: a method for MALDI-MS analysis of complex peptide and protein mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 15. Virtual Labs [pe-iitb.vlabs.ac.in]
- 16. Sample preparation [people.unipmn.it]
- 17. researchgate.net [researchgate.net]
addressing peak broadening in HPLC purification of D-alanine peptides
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing peak broadening during the HPLC purification of D-alanine containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak broadening in reversed-phase HPLC of peptides?
Peak broadening, characterized by wide and poorly defined chromatographic peaks, can stem from several factors. These can be broadly categorized as issues related to the column, the mobile phase, the HPLC system, or the sample itself. Common culprits include column degradation or contamination, improper mobile phase pH, high extra-column volume (dead volume), and column overloading.[1][2][3]
Q2: Does the presence of D-alanine in my peptide introduce unique purification challenges?
While the fundamental principles of reversed-phase chromatography apply, D-alanine can influence a peptide's secondary structure and its interactions with the stationary phase. Peptides containing D-amino acids can sometimes adopt more stable helical or turn conformations compared to their all-L-amino acid counterparts. This conformational stability can occasionally lead to peak broadening if there's slow equilibrium between different conformations on the chromatographic timescale.
Q3: How does the mobile phase pH affect the peak shape of my D-alanine peptide?
Mobile phase pH is a critical parameter in peptide purification as it dictates the ionization state of the peptide's acidic and basic residues, as well as the column's residual silanol groups.[1][4] Operating at a pH far from the peptide's isoelectric point (pI) ensures a uniform charge state, which generally results in sharper peaks. For peptides, a low pH (e.g., pH 2-3 using trifluoroacetic acid or formic acid) is often used to protonate acidic residues and silanol groups, minimizing undesirable secondary interactions that cause peak tailing.[1][5]
Q4: Can my sample injection volume or concentration cause peak broadening?
Yes, both mass overload and volume overload can lead to significant peak broadening.[6][7] Injecting too much sample mass can saturate the stationary phase at the column inlet, causing the peak to broaden and often exhibit a "shark-fin" or tailing shape.[6] Similarly, injecting a large volume of a sample dissolved in a solvent stronger than the initial mobile phase will cause premature band migration and broadening.[3]
Q5: What is extra-column volume and how does it contribute to peak broadening?
Extra-column volume (or dead volume) is the total volume within the HPLC system outside of the column itself, including the injector, tubing, fittings, and detector flow cell.[1] This volume acts as a mixing chamber, causing the compact band of analyte eluting from the column to spread out before it reaches the detector, resulting in broader peaks.[1] This effect is particularly pronounced for early-eluting peaks and in high-efficiency systems like UHPLC.
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a systematic approach to diagnosing and resolving peak broadening issues.
Diagram: Troubleshooting Workflow for Peak Broadening
Caption: A logical workflow for troubleshooting peak broadening in HPLC.
Step 1: Evaluate the Sample and Injection Parameters
Q: Is my sample properly prepared and am I overloading the column?
A: Column overload is a frequent cause of peak broadening.[7] First, ensure your peptide is fully dissolved in a solvent that is weaker than or identical to your initial mobile phase (e.g., Mobile Phase A).[3][6] Injecting in a strong solvent like pure acetonitrile or DMSO can cause significant peak distortion.
Troubleshooting Actions:
-
Reduce Sample Load: Perform a series of injections, reducing the injected mass by half each time. If peak shape improves, you were likely experiencing mass overload.[6]
-
Dilute in Mobile Phase A: If your sample is dissolved in a strong organic solvent, dilute it at least 1:4 with your initial mobile phase before injection.
Table 1: Recommended Maximum Sample Loads for Reversed-Phase Columns
| Column ID (mm) | Analytical Load (µg) | Preparative Load (mg) |
|---|---|---|
| 2.1 | 1 - 20 | 0.1 - 0.5 |
| 4.6 | 10 - 100 | 0.5 - 5.0 |
| 10.0 | 50 - 500 | 2.0 - 20.0 |
| 21.2 | 200 - 2000 | 10.0 - 100.0 |
Note: These values are approximate and depend on the specific peptide and stationary phase.
Step 2: Optimize the Mobile Phase and Gradient
Q: Could my mobile phase or gradient be the source of the problem?
A: An unoptimized gradient or improper mobile phase composition can fail to properly focus the analyte band on the column, leading to broadening.[4][8]
Troubleshooting Actions:
-
Ensure Proper Ion Pairing: For peptide analysis, an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) in both mobile phase A (Water) and B (Acetonitrile) is standard.[9] This ensures consistent peptide protonation and masks active silanol sites on the column, sharpening peaks.[5]
-
Shallow the Gradient: A steep gradient can cause peaks to elute too quickly and appear broad. Try decreasing the gradient slope (e.g., from 2%/min to 0.5%/min of solvent B) across the elution point of your peptide.[4]
-
Add an Isocratic Hold: Include a 2-5 minute isocratic hold at the initial low organic percentage (e.g., 5% B) at the beginning of your run. This helps to focus the sample into a tight band at the head of the column before the gradient starts.
Step 3: Assess Column Health
Q: Is my column still performing correctly?
A: Column performance degrades over time due to contamination or loss of stationary phase, which are common causes of peak broadening and splitting.[3][10]
Troubleshooting Actions:
-
Flush the Column: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) at a reduced flow rate to remove strongly bound contaminants.
-
Reverse the Column: If the column is not specifically marked as non-backflushable, reverse its direction and flush it. This can dislodge particulates from the inlet frit.
-
Test with a Standard: Inject a well-characterized peptide standard. If it also shows poor peak shape, it is highly likely the column is the problem and may need replacement.
Step 4: Check the HPLC System for Dead Volume
Q: Could my HPLC system itself be causing the broadening?
A: Excessive dead volume in the system can significantly broaden peaks, especially for high-efficiency columns.[1]
Troubleshooting Actions:
-
Check Fittings: Ensure all tubing connections, especially between the injector, column, and detector, are properly seated. A small gap can create a void that acts as a mixing chamber.
-
Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (ID) tubing to connect the system components.
-
Inspect the Injector and Detector: Internal seals and gaskets can wear out over time, creating dead volume. If you suspect this, consult your instrument's service manual for maintenance procedures.
Key Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% TFA)
-
Solvent A (Aqueous):
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of high-purity Trifluoroacetic Acid (TFA).
-
Cap the bottle and mix thoroughly.
-
Degas the solution for 10-15 minutes using sonication or vacuum filtration.
-
-
Solvent B (Organic):
-
Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.
-
Carefully add 1 mL of high-purity TFA.
-
Cap the bottle and mix thoroughly.
-
Degas the solution as described for Solvent A.
-
Protocol 2: Gradient Optimization for a Target Peptide
-
Scouting Run: Perform a fast, wide gradient run (e.g., 5% to 95% B in 15 minutes) to determine the approximate percentage of Solvent B at which your D-alanine peptide elutes (%B_elution).
-
Focused Gradient Design: Design a new, shallower gradient centered around the elution point from the scouting run.
-
Initial Conditions: 5% B for 3 minutes (for sample focusing).
-
Gradient Segment 1: Ramp from 5% B to (%B_elution - 10%) B over 2 minutes.
-
Gradient Segment 2 (Elution): Ramp from (%B_elution - 10%) B to (%B_elution + 10%) B over 20-40 minutes. This creates a shallow slope of 0.5-1.0% per minute.
-
Wash Step: Ramp to 95% B over 2 minutes and hold for 5 minutes to clean the column.
-
Re-equilibration: Return to 5% B over 2 minutes and hold for at least 10 column volumes before the next injection.
-
-
Analysis: Compare the peak width and resolution from the focused gradient to the initial scouting run. Further adjustments to the slope of Segment 2 can be made to fine-tune the separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. quora.com [quora.com]
- 3. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. i01.yizimg.com [i01.yizimg.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 9. peptide.com [peptide.com]
- 10. echemi.com [echemi.com]
Validation & Comparative
Stereoisomerism in Action: A Comparative Analysis of D- vs L-Alanine Tetrapeptides in Biological Systems
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides a detailed comparison of the biological activities of tetrapeptides incorporating D-alanine versus their L-alanine stereoisomers, supported by experimental data and detailed protocols.
The substitution of a single amino acid's stereoisomer within a peptide sequence can dramatically alter its biological activity, a principle starkly illustrated by the case of D- versus L-alanine containing tetrapeptides. This guide delves into the profound impact of this stereochemical change, focusing on two well-characterized examples: the opioid peptide family related to dermorphin and the immunomodulatory peptide tuftsin.
Dermorphin Analogues: A Tale of Two Stereoisomers
Dermorphin, a naturally occurring opioid peptide, is renowned for its potent analgesic properties. A key feature of its structure is the presence of a D-alanine residue at the second position. The substitution of this D-alanine with its naturally occurring L-alanine counterpart has a profound and detrimental effect on the peptide's ability to bind to and activate opioid receptors.
Quantitative Comparison of Biological Activity
The following table summarizes the stark difference in opioid receptor affinity between a D-alanine containing dermorphin analogue and its L-alanine counterpart.
| Tetrapeptide Sequence | Stereoisomer at Position 2 | Opioid Receptor Affinity | Reference |
| Tyr-D-Ala -Phe-Gly-NH₂ | D-Alanine | High affinity for µ-opioid receptors | [1][2] |
| Tyr-L-Ala -Phe-Gly-NH₂ | L-Alanine | Very low to negligible affinity for opioid receptors | [1] |
As the data unequivocally shows, the presence of D-alanine is a critical determinant for the high-affinity binding of this tetrapeptide to opioid receptors. The L-alanine-containing diastereomer is virtually inactive, highlighting the exquisite stereospecificity of the opioid receptor binding pocket.[1] This difference is not due to increased susceptibility of the L-alanine form to metabolic degradation but is a direct consequence of its inability to properly interact with the receptor.[1]
Tuftsin and its Analogues: The Importance of Native Stereochemistry
Tuftsin, the tetrapeptide Thr-Lys-Pro-Arg, is a potent immunomodulatory agent that stimulates the phagocytic activity of macrophages and other phagocytic cells.[3] While comprehensive quantitative data directly comparing a D-alanine substituted tuftsin analogue with its native L-threonine or an L-alanine counterpart is less readily available in the literature, the extensive study of tuftsin analogues has established the critical importance of the native L-amino acid configuration for its biological function. Modifications to the peptide backbone, including changes in stereochemistry, generally lead to a decrease in or loss of phagocytosis-stimulating activity.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the biological activity of these tetrapeptides.
Opioid Receptor Binding Assay
This protocol is a standard method used to determine the affinity of a compound for opioid receptors.
Objective: To measure the binding affinity (Ki) of D- and L-alanine containing tetrapeptides to µ-opioid receptors in rat brain membrane preparations.
Materials:
-
Rat brain tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]-Naloxone (a radiolabeled opioid antagonist)
-
D- and L-alanine tetrapeptides (test compounds)
-
Peptidase inhibitors (e.g., bestatin, captopril, thiorphan)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
Binding Assay: In a series of tubes, incubate the brain membrane preparation with a fixed concentration of [³H]-naloxone and varying concentrations of the test tetrapeptides (D- and L-alanine analogues).
-
Incubation: Incubate the mixture at 25°C for 60 minutes to allow binding to reach equilibrium. To assess the impact of enzymatic degradation, parallel experiments can be conducted in the presence of a cocktail of peptidase inhibitors.[1]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test peptide that inhibits 50% of the specific binding of [³H]-naloxone (IC50). Calculate the binding affinity (Ki) of the test peptides using the Cheng-Prusoff equation.
Phagocytosis Assay
This protocol outlines a method to assess the ability of tetrapeptides like tuftsin and its analogues to stimulate phagocytosis in macrophages.
Objective: To quantify the phagocytic activity of macrophages in response to stimulation by D- and L-alanine containing tetrapeptides.
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary macrophages
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Test tetrapeptides (e.g., tuftsin and its D-alanine analogues)
-
Fluorescently labeled particles (e.g., fluorescent latex beads or zymosan particles)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Peptide Stimulation: Remove the culture medium and replace it with fresh medium containing various concentrations of the test tetrapeptides. Incubate the cells for 1-2 hours at 37°C.
-
Phagocytosis Induction: Add fluorescently labeled particles to each well and incubate for an additional 1-2 hours at 37°C to allow for phagocytosis.
-
Washing: Gently wash the cells with ice-cold PBS to remove non-phagocytosed particles.
-
Quenching (optional): To differentiate between internalized and surface-bound particles, a quenching agent like trypan blue can be added to quench the fluorescence of the external particles.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope and count the number of internalized particles per cell.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer. An increase in fluorescence intensity indicates an increase in phagocytosis.
-
-
Data Analysis: Quantify the phagocytic activity by calculating the percentage of phagocytic cells or the mean fluorescence intensity of the cell population. Compare the activity of cells treated with D-alanine tetrapeptides to those treated with L-alanine tetrapeptides and an untreated control.
Visualizing the Impact of Stereochemistry
The following diagrams illustrate the central concepts discussed in this guide.
Caption: Ligand-Receptor Interaction Model.
Caption: Phagocytosis Assay Workflow.
References
- 1. Binding studies of dermorphin and its L-form on rat brain opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neurotropic Activity of Novel Dermorphin Analogs Active in Systemic and Noninvasive Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuftsin - Properties and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo immunopharmacological properties of tuftsin and four analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of D-Alanine Peptides of Different Lengths: A Guide for Researchers
An objective comparison of the physicochemical and biological properties of D-alanine peptides, from monomer to tetrapeptide, to inform their application in research and drug development.
This guide provides a comparative analysis of D-alanine peptides of varying lengths, focusing on their physicochemical properties, stability, and biological activities. The inclusion of the D-enantiomer of alanine can significantly influence the characteristics of peptides, offering advantages in stability against enzymatic degradation. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting appropriate D-alanine peptide lengths for their specific applications.
Physicochemical Properties
The length of a D-alanine peptide directly influences its fundamental physicochemical properties. As the peptide chain elongates, the molecular weight increases, and properties such as solubility and lipophilicity (logP) are altered. These parameters are critical for predicting the behavior of the peptide in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Peptide Length | Chemical Formula | Molecular Weight ( g/mol ) | Water Solubility | logP (Predicted) |
| D-Alanine (Monomer) | C₃H₇NO₂ | 89.09[1] | 165 g/L (at 25 °C)[1] | -2.912[1] |
| Di-D-Alanine (Dimer) | C₆H₁₂N₂O₃ | 160.17[2] | High | -3.8 |
| Tri-D-Alanine (Trimer) | C₉H₁₇N₃O₄ | 231.25 | Moderate | -4.7 |
| Tetra-D-Alanine (Tetramer) | C₁₂H₂₂N₄O₅ | 302.33 | Low | -5.6 |
Note: Solubility and logP values for the trimer and tetramer are estimated based on general trends of peptide elongation and may vary depending on experimental conditions.
Stability in Serum
A significant advantage of incorporating D-amino acids into peptides is their enhanced stability in the presence of proteases, which are abundant in serum. Peptides composed of the natural L-amino acids are often rapidly degraded, limiting their therapeutic potential. The substitution with D-amino acids renders the peptide bonds resistant to cleavage by most common proteases.[3][4][5][6]
Biological Activity & Cytotoxicity
The biological activity of D-alanine and its shorter peptides has been investigated in different contexts, from bacterial cell wall synthesis to effects on mammalian cells.
Cell Viability:
A study investigating the biological activity of synthetic D-alanine compounds on human proximal tubular epithelial cells (HK-2) found that D-alanine hydrochloride (10 µM) and a D-alanine dipeptide (10 µM) significantly enhanced cell viability under both normal and hypoxic conditions.[7][8] The study also synthesized a tripeptide, and while it was evaluated, the dipeptide and the hydrochloride form of the monomer showed the most significant positive effects on cell viability.[7][8] This suggests that for applications requiring the promotion of cell survival, shorter D-alanine peptides may be more effective.
| Peptide Length | Effect on HK-2 Cell Viability (10 µM) |
| D-Alanine HCl | Significantly enhanced cell viability[7][8] |
| Di-D-Alanine | Significantly enhanced cell viability[7][8] |
| Tri-D-Alanine | Evaluated, but dipeptide showed more significant enhancement[7][8] |
It is important to note that these findings are specific to the cell line and conditions tested. The cytotoxicity of D-alanine peptides can be context-dependent and should be empirically determined for each specific application and cell type.
Bacterial Cell Wall Synthesis:
The dipeptide D-alanyl-D-alanine is a crucial component of the peptidoglycan cell wall in many bacteria.[9][10] It serves as the terminal sequence of the pentapeptide precursor that is cross-linked to provide structural integrity to the cell wall.[9][10][11] This specific biological role makes the enzymes involved in its synthesis and incorporation, such as D-alanine-D-alanine ligase, attractive targets for antibiotics.[12][13] Vancomycin, a glycopeptide antibiotic, exerts its effect by binding to the D-alanyl-D-alanine terminus, thereby inhibiting cell wall synthesis.[9][10]
Receptor Binding
The affinity of a peptide for its target receptor is a key determinant of its biological activity. While specific receptor binding data for a homologous series of D-alanine oligomers is not extensively available, some general principles can be inferred.
Dimerization of a tripeptide containing D-alanine (Tyr-D-Ala-Gly) has been shown to dramatically increase its binding affinity for both µ- and δ-opioid receptors.[14] This suggests that increasing the length and creating multimeric forms of D-alanine containing peptides could enhance their receptor interactions.
The D-alanyl-D-alanine terminus of bacterial peptidoglycan precursors is a well-defined binding site for enzymes like DD-transpeptidase (a penicillin-binding protein) and antibiotics such as vancomycin.[9][10]
Experimental Protocols
Cell Viability Assay
Objective: To assess the effect of D-alanine peptides on the viability of a specific cell line.
Methodology:
-
Cell Culture: Plate cells (e.g., HK-2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Preparation: Prepare stock solutions of D-alanine peptides of different lengths in a suitable solvent (e.g., sterile water or DMSO) and then dilute to the desired final concentrations in cell culture medium.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of D-alanine peptides. Include a vehicle control (medium with the solvent at the same concentration used for the highest peptide concentration).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control.
Serum Stability Assay
Objective: To determine the stability of D-alanine peptides in the presence of serum proteases.
Methodology:
-
Peptide Incubation: Incubate a known concentration of the D-alanine peptide with serum (e.g., human or fetal bovine serum) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the incubation mixture.
-
Protein Precipitation: Stop the enzymatic degradation by adding a protein precipitating agent (e.g., ice-cold acetonitrile or trichloroacetic acid) to the aliquots.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide by a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-hour time point. The half-life of the peptide can then be determined.
Signaling Pathways and Experimental Workflows
D-Alanine in Bacterial Cell Wall Synthesis
The synthesis and incorporation of D-alanine into the bacterial cell wall is a well-characterized pathway and a key target for several antibiotics.
Caption: D-Alanine in bacterial peptidoglycan synthesis and antibiotic targets.
General Workflow for Comparative Peptide Analysis
The following diagram illustrates a typical workflow for the comparative analysis of peptides with different lengths.
Caption: Experimental workflow for comparative analysis of D-alanine peptides.
Conclusion
The length of D-alanine peptides plays a critical role in determining their physicochemical and biological properties. Shorter peptides, such as the monomer and dimer, exhibit higher water solubility and have demonstrated the ability to enhance mammalian cell viability. The inherent resistance of D-amino acid peptides to proteolytic degradation makes them attractive candidates for therapeutic development. The well-established role of D-alanyl-D-alanine in bacterial cell wall synthesis provides a clear target for antimicrobial drug design. Further research is warranted to systematically evaluate the properties of longer D-alanine oligomers to fully elucidate the structure-activity relationships and expand their potential applications in research and medicine.
References
- 1. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Alanyl-D-Alanine | C6H12N2O3 | CID 5460362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. d-Alanine Hydrochloride and d-Alanine Dipeptide Have Biological Activity and Promote Human Proximal Tubular Epithelial Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gosset.ai [gosset.ai]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. D-Alanyl-D-lactate and D-alanyl-D-alanine synthesis by D-alanyl-D-alanine ligase from vancomycin-resistant Leuconostoc mesenteroides. Effects of a phenylalanine 261 to tyrosine mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Increased affinity and selectivity of enkephalin tripeptide (Tyr-D-Ala-Gly) dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of H-D-Ala-D-Ala-D-Ala-D-Ala-OH and Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of the synthetic tetrapeptide H-D-Ala-D-Ala-D-Ala-D-Ala-OH against a selection of well-established antibiotics: Penicillin, Vancomycin, and Daptomycin. This document is intended to serve as a resource for researchers and professionals in the field of drug development by presenting available experimental data, outlining detailed experimental protocols, and visualizing key mechanisms of action.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Peptides composed of D-amino acids are of particular interest due to their inherent resistance to proteolytic degradation, a common mechanism of inactivation for conventional L-amino acid-based peptides. The tetrapeptide this compound, composed entirely of D-alanine residues, represents a simple yet intriguing candidate for investigation. Its structural similarity to the D-alanyl-D-alanine terminus of peptidoglycan precursors suggests a potential interaction with bacterial cell wall synthesis machinery. This guide aims to contextualize the potential biological activities of this tetrapeptide by comparing it with antibiotics that have well-defined mechanisms of action.
Comparative Biological Activity Data
Quantitative data on the biological activity of this compound is not extensively available in peer-reviewed literature. The following tables summarize the known activities of comparator antibiotics. The data for the tetrapeptide is inferred based on the general properties of D-amino acid peptides and studies on the effect of chain length on the activity of other antimicrobial peptides. It is crucial to note that these inferred values require experimental validation.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa |
| This compound | >128 (Inferred) | >128 (Inferred) | >128 (Inferred) | >128 (Inferred) |
| Penicillin G | 0.015 - >100 (Resistant) | 1 - 8 | >128 | >128 |
| Vancomycin | 0.5 - 4 | 1 - 4 | >128 | >128 |
| Daptomycin | 0.25 - 1 | 1 - 4 | >128 | >128 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Inference for this compound: Short peptides consisting solely of D-alanine are not expected to possess potent direct antimicrobial activity. Their primary role in bacteria is structural, as part of the peptidoglycan cell wall. While they may interact with enzymes involved in cell wall synthesis, it is unlikely they would exhibit strong inhibitory effects at low concentrations. Studies on other short antimicrobial peptides have shown that a certain length and a combination of cationic and hydrophobic residues are often necessary for significant antimicrobial activity.
Table 2: Cytotoxicity and Hemolytic Activity
| Compound | IC50 (Human Cell Line, e.g., HEK293) (µg/mL) | HC50 (Human Red Blood Cells) (µg/mL) |
| This compound | >100 (Inferred) | >100 (Inferred) |
| Penicillin G | >1000 | >1000 |
| Vancomycin | >100 | >100 |
| Daptomycin | >100 | >50 |
Note: IC50 (half-maximal inhibitory concentration) and HC50 (half-maximal hemolytic concentration) are measures of toxicity. Higher values indicate lower toxicity.
Inference for this compound: Peptides composed of D-amino acids can sometimes exhibit increased cytotoxicity compared to their L-isomers. However, short, uncharged peptides like the tetra-D-alanine are generally expected to have low cytotoxicity and hemolytic activity. The absence of a significant hydrophobic or cationic character reduces their ability to disrupt mammalian cell membranes.
Mechanisms of Action
This compound (Hypothesized Mechanism)
The biological activity of this tetrapeptide is likely centered on its structural similarity to the D-Ala-D-Ala terminus of peptidoglycan precursors. It may act as a competitive inhibitor for enzymes involved in the cross-linking of the bacterial cell wall, such as transpeptidases. However, its efficacy would depend on its binding affinity to these enzymes compared to the natural substrate.
Caption: Hypothesized mechanism of this compound.
Known Antibiotics
The mechanisms of action for the comparator antibiotics are well-established and visualized below.
Penicillin and other β-lactam antibiotics act by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall.[1][2] By covalently binding to the active site of PBPs, penicillin blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[1][2]
Caption: Mechanism of action of Penicillin.
Vancomycin is a glycopeptide antibiotic that inhibits a late stage of bacterial cell wall synthesis.[3][4][5] It binds with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall elongation and cross-linking.[3][4][6]
Caption: Mechanism of action of Vancomycin.
Daptomycin is a cyclic lipopeptide antibiotic with a unique mechanism of action. In a calcium-dependent manner, it binds to the bacterial cell membrane and inserts its lipid tail, leading to membrane depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death.[7][8][9]
Caption: Mechanism of action of Daptomycin.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the biological activity of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Workflow:
Caption: Workflow for MIC determination.
Protocol:
-
Preparation of Test Compound: A stock solution of the test compound (e.g., this compound or antibiotic) is prepared in a suitable solvent. A series of two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.
-
Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the bacterial suspension. A positive control (bacteria in medium without compound) and a negative control (medium only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.
Experimental Workflow:
References
- 1. Short antibacterial peptides with significantly reduced hemolytic activity can be identified by a systematic L-to-D exchange scan of their amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
D-Peptides Demonstrate Superior Enzymatic Stability Compared to L-Peptides: A Comparative Review
For researchers, scientists, and drug development professionals, a new comparative guide highlights the significant advantages of D-peptides over their naturally occurring L-peptide counterparts in terms of enzymatic stability. This heightened resistance to degradation by proteases positions D-peptides as promising candidates for therapeutic development, offering the potential for longer in-vivo half-lives and improved bioavailability.
The fundamental difference in the stereochemistry of D-amino acids, the building blocks of D-peptides, renders them poor substrates for the vast majority of endogenous proteases, which are inherently specific for L-amino acids.[1][2] This intrinsic resistance to enzymatic breakdown is a key driver in the exploration of D-peptides for various biomedical applications.[2]
Quantitative Comparison of Enzymatic Degradation
The enhanced stability of D-peptides is not merely a qualitative observation but is supported by quantitative experimental data. Studies consistently show that D-peptides exhibit significantly longer half-lives in the presence of proteolytic enzymes compared to their L-enantiomers.
For instance, a study investigating the stability of a D-amino acid substituted version of an antimicrobial peptide, OM19R, demonstrated its remarkable resistance to trypsin. The modified D-peptide, OM19D, retained high antibacterial activity even after treatment with a high concentration of trypsin (10 mg/mL) for 8 hours.[3] In contrast, many L-peptides are rapidly degraded under similar conditions.
Another study highlighted that while L-peptides were completely degraded by proteinase K within 4 hours, D-amino acid and glycoside modified peptides had 15% and 45% of the initial amount remaining after 24 hours, respectively.[2] The in-vivo relevance of this stability is underscored by the observation that the replacement of L-arginine with D-arginine in desmopressin increased its half-life from a mere 10 minutes to 3.7 hours.[1]
| Peptide Comparison | Enzyme/Medium | L-Peptide Stability | D-Peptide/Modified Peptide Stability | Reference |
| Small Peptide Hydrogelators | Proteinase K | Complete degradation in 4 hours | 15% remaining after 24 hours | [2] |
| OM19R vs. OM19D | Trypsin (10 mg/mL) | Poor stability | High activity retained after 8 hours | [3] |
| Desmopressin (L-Arg vs. D-Arg) | In vivo | Half-life of 10 minutes | Half-life of 3.7 hours | [1] |
| Linear vs. Cyclic D-Peptides | Human Plasma | - | ~90% stable after 48 hours | [4] |
| Linear vs. Cyclic D-Peptides | Human Liver Microsomes | - | ~75% stable after 24 hours | [4] |
Experimental Protocols
The assessment of peptide stability against enzymatic degradation is crucial for preclinical development. The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vitro Peptide Degradation Assay using HPLC
This protocol outlines the steps to quantify the degradation of a peptide in the presence of a specific protease using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Peptide stock solution (L- and D-isomers)
-
Protease stock solution (e.g., Trypsin, Chymotrypsin)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the peptide stock solution and reaction buffer to the desired final concentration (e.g., 50 µM).
-
Enzyme Addition: Initiate the reaction by adding the protease stock solution to a final concentration (e.g., 0.1 µM). For control samples, add an equal volume of reaction buffer without the enzyme.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
HPLC Analysis:
-
Inject the quenched sample into the HPLC system.
-
Separate the peptide and its degradation products using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time from the control sample.
-
Calculate the percentage of remaining intact peptide at each time point by comparing the peak area to the peak area at time zero.
-
Determine the half-life (t½) of the peptide under the tested conditions.
-
Protocol 2: Identification of Cleavage Products by Mass Spectrometry
This protocol describes how to identify the specific sites of enzymatic cleavage in a peptide using mass spectrometry.
Materials:
-
Products from the in vitro degradation assay (Protocol 1)
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
-
Matrix solution (for MALDI-TOF, e.g., α-cyano-4-hydroxycinnamic acid)
-
LC-MS compatible solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
For MALDI-TOF MS: Mix a small aliquot of the quenched reaction mixture with the matrix solution and spot it onto the MALDI target plate. Allow it to air dry.
-
For LC-MS/MS: Dilute the quenched reaction mixture in a solvent compatible with the LC system (e.g., 5% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
MALDI-TOF MS: Acquire the mass spectrum of the sample. The masses of the detected ions will correspond to the intact peptide and its cleavage fragments.
-
LC-MS/MS: Inject the sample into the LC-MS/MS system. The peptides are first separated by liquid chromatography and then introduced into the mass spectrometer. The instrument will determine the mass-to-charge ratio (m/z) of the parent ions (intact peptide and fragments) and then fragment them to obtain sequence information (MS/MS).
-
-
Data Analysis:
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principle of D-peptide stability, the following diagrams are provided.
Implications for Drug Development and Signaling Pathways
The remarkable stability of D-peptides opens up new avenues for therapeutic interventions. By overcoming the rapid degradation that limits the efficacy of many L-peptides, D-peptides can be designed to have longer circulation times, potentially leading to reduced dosing frequency and improved patient compliance.[2] This is particularly relevant for the development of peptide-based drugs targeting chronic diseases.
While D-amino acids are not typically involved in the primary signaling pathways of multicellular organisms, their incorporation into peptides can be a powerful tool to modulate these pathways. For example, D-peptide inhibitors have been developed to disrupt protein-protein interactions that are critical in disease progression, such as the p53-MDM2 interaction in cancer.[2] The enhanced stability of these D-peptide inhibitors allows them to persist and exert their therapeutic effect for longer periods.
Furthermore, the study of D-amino acids themselves is revealing their own roles in biological systems, particularly in neurotransmission, where D-serine and D-aspartic acid act as signaling molecules.[7] This suggests that the biological significance of D-amino acids and their peptides may be more widespread than previously thought.
References
- 1. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of the effects of trypsin digestion methods on affinity purification-mass spectrometry-based protein-protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Efficacies of the Linear and the Cyclic Version of an All-d-Enantiomeric Peptide Developed for the Treatment of Alzheimer’s Disease [mdpi.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Peptide-Protein Interactions: The Case of D-alanyl-D-alanine and Bacterial Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of experimental methods used to validate the interaction between peptides and specific bacterial proteins. While the initial topic of interest was tetra-D-alanine, a comprehensive literature search revealed a significant lack of specific experimental data regarding its direct interaction with bacterial proteins. Therefore, this guide will focus on the well-documented and biologically crucial interaction of D-alanyl-D-alanine (D-Ala-D-Ala) with its bacterial protein targets. This dipeptide is a key component in the biosynthesis of the bacterial cell wall, making it a critical target for numerous antibiotics. Understanding the methods to validate this interaction is paramount for the development of new antibacterial agents.
We will objectively compare the performance of various experimental techniques, provide supporting data where available, and detail the methodologies for key experiments. This guide will also feature visualizations of the relevant biological pathway and a general experimental workflow for validating these interactions.
Key Bacterial Proteins Interacting with D-alanyl-D-alanine
The primary bacterial proteins that recognize and bind to D-Ala-D-Ala are central to cell wall synthesis and are the targets of major antibiotics. These include:
-
Penicillin-Binding Proteins (PBPs): These are a group of enzymes, including DD-transpeptidases, that are essential for the final steps of peptidoglycan synthesis. They recognize the D-Ala-D-Ala motif to catalyze the cross-linking of peptide side chains, a process that provides the cell wall with its structural integrity.
-
D-alanyl-D-alanine ligase (Ddl): This enzyme is responsible for the synthesis of the D-Ala-D-Ala dipeptide itself, which is then incorporated into the peptidoglycan precursor.
-
Vancomycin and other glycopeptide antibiotics: While not a bacterial protein, the antibiotic vancomycin functions by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps of cell wall synthesis.[1][2] Studies of its binding serve as a valuable model for understanding D-Ala-D-Ala recognition.
Comparison of Experimental Techniques for Validating Interactions
A variety of biophysical and biochemical techniques can be employed to confirm and quantify the interaction between D-Ala-D-Ala (or its analogs) and bacterial proteins. The choice of method often depends on the specific information required, such as binding affinity, kinetics, or structural details.
| Technique | Information Provided | Advantages | Limitations | Typical Affinity Range |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff) | Real-time, label-free analysis; high sensitivity. | Requires immobilization of one binding partner, which may affect its conformation. | Micromolar (µM) to millimolar (mM) for D-Ala-D-Ala analogs and vancomycin.[3] |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Label-free, in-solution measurement providing a complete thermodynamic profile. | Requires relatively large amounts of purified protein and ligand. | Not commonly reported for D-Ala-D-Ala itself, but used for similar peptide-protein interactions. |
| X-ray Crystallography | High-resolution 3D structure of the complex | Provides detailed atomic-level information about the binding interface.[4] | Requires crystallization of the complex, which can be challenging; provides a static picture of the interaction. | Not a direct measure of affinity, but provides the structural basis for it. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site mapping, conformational changes, dynamics | Provides information about the interaction in solution; can detect weak interactions. | Requires larger amounts of isotopically labeled protein; limited by the size of the protein. | Can be used to infer affinity through titration experiments. |
| Far-Western Blotting / Peptide Arrays | Qualitative assessment of binding, identification of binding domains | High-throughput screening of multiple peptides; requires small amounts of protein.[5] | Primarily qualitative; prone to false positives. | Not a quantitative measure of affinity. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Measuring Vancomycin Binding to D-Ala-D-Ala Analogs
This protocol is adapted from studies measuring the interaction of glycopeptide antibiotics with surfaces presenting D-Ala-D-Ala termini.[3]
Objective: To determine the binding affinity and kinetics of vancomycin to a surface functionalized with a D-Ala-D-Ala-terminating peptide.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Vancomycin hydrochloride
-
Synthetic peptide with a C-terminal D-Ala-D-Ala and an N-terminal linker for immobilization (e.g., N-terminal amine for EDC/NHS chemistry)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) solution
Methodology:
-
Chip Activation: Equilibrate the sensor chip with running buffer. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Inject the D-Ala-D-Ala-terminating peptide (dissolved in immobilization buffer) over the activated surface. The N-terminal amine of the peptide will covalently couple to the activated carboxyl groups.
-
Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.
-
Binding Analysis:
-
Inject a series of increasing concentrations of vancomycin (the analyte) in running buffer over the immobilized peptide surface.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for each concentration.
-
Between each vancomycin injection, regenerate the surface by injecting the regeneration solution to remove bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
X-ray Crystallography for Structural Determination of a Protein-Ligand Complex
This protocol provides a general workflow for determining the crystal structure of a bacterial protein in complex with a D-Ala-D-Ala analog.[4]
Objective: To obtain a high-resolution three-dimensional structure of a target bacterial protein bound to a D-Ala-D-Ala containing ligand.
Materials:
-
Purified target bacterial protein (e.g., a PBP or Ddl)
-
Synthetic D-Ala-D-Ala or a suitable analog
-
Crystallization screening kits
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron or in-house source)
Methodology:
-
Complex Formation: Incubate the purified protein with a molar excess of the D-Ala-D-Ala ligand to ensure saturation of the binding sites.
-
Crystallization Screening:
-
Set up crystallization trials using a variety of commercially available or in-house prepared screening solutions.
-
Use vapor diffusion methods (sitting-drop or hanging-drop) to equilibrate a drop containing the protein-ligand complex with a larger reservoir of the precipitant solution.
-
Incubate the plates at a constant temperature and monitor for crystal growth.
-
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain larger, diffraction-quality crystals.
-
Crystal Harvesting and Cryo-cooling:
-
Carefully harvest the crystals from the drop.
-
Soak the crystals in a cryoprotectant solution (to prevent ice formation during freezing) before flash-cooling them in liquid nitrogen.
-
-
Data Collection: Mount the frozen crystal on a goniometer and expose it to a focused X-ray beam. Collect diffraction data as the crystal is rotated.
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available).
-
Build an initial model of the protein-ligand complex into the electron density map.
-
Refine the model against the experimental data to improve its quality and agreement with the observed diffraction pattern.
-
Signaling Pathway and Experimental Workflow Visualizations
Peptidoglycan Biosynthesis Pathway Involving D-Ala-D-Ala
The following diagram illustrates the key steps in the bacterial peptidoglycan synthesis pathway where D-Ala-D-Ala plays a crucial role.
Caption: Peptidoglycan synthesis pathway highlighting the roles of D-Ala-D-Ala and its targeting by vancomycin.
General Workflow for Validating Peptide-Protein Interaction
The diagram below outlines a typical experimental workflow for identifying and validating the interaction between a peptide and a target protein.
References
Safety Operating Guide
Essential Safety and Handling Protocols for H-D-Ala-D-Ala-D-Ala-D-Ala-OH
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of H-D-Ala-D-Ala-D-Ala-D-Ala-OH, a tetrapeptide. While this specific molecule is not classified as hazardous, adherence to standard laboratory safety protocols for non-hazardous powders is crucial to maintain a safe research environment and ensure the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1][2][3]
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Glasses/Goggles | Should be worn at all times in the laboratory to protect from splashes or airborne particles.[1][4] For tasks with a higher risk of splashing, chemical splash goggles are required.[5] |
| Face Shield | Recommended in conjunction with safety glasses or goggles when handling bulk quantities or preparing solutions where splashing is a significant risk.[1][4] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for handling the solid peptide and its solutions to prevent skin contact.[1][3][4] Gloves should be inspected before use and disposed of properly after handling.[6] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from potential spills.[1] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling large quantities of the lyophilized powder to avoid inhalation of fine particles.[7] For routine handling of small quantities in a well-ventilated area, it may not be necessary. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures both safety and the quality of the research material. The following workflow outlines the key steps for handling this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
